Product packaging for Mecambrine(Cat. No.:CAS No. 1093-07-8)

Mecambrine

Cat. No.: B089672
CAS No.: 1093-07-8
M. Wt: 295.3 g/mol
InChI Key: NMVDXQMYKKNYFO-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Mecambrine is a proaporphine-type alkaloid identified in plant species such as Papaver decaisnei . It belongs to a broad class of natural compounds known for their diverse biological activities, which often include effects on the cardiovascular and central nervous systems, as observed in structurally related aporphine alkaloids . The study of specialized alkaloids like this compound is valuable for natural product research, phytochemical profiling, and investigating the biosynthetic pathways within the Papaveraceae family . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H17NO3 B089672 Mecambrine CAS No. 1093-07-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1093-07-8

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

IUPAC Name

(12S)-11-methylspiro[3,5-dioxa-11-azatetracyclo[6.6.1.02,6.012,15]pentadeca-1(15),2(6),7-triene-14,4'-cyclohexa-2,5-diene]-1'-one

InChI

InChI=1S/C18H17NO3/c1-19-7-4-11-8-14-17(22-10-21-14)16-15(11)13(19)9-18(16)5-2-12(20)3-6-18/h2-3,5-6,8,13H,4,7,9-10H2,1H3/t13-/m0/s1

InChI Key

NMVDXQMYKKNYFO-ZDUSSCGKSA-N

Isomeric SMILES

CN1CCC2=CC3=C(C4=C2[C@@H]1CC45C=CC(=O)C=C5)OCO3

Canonical SMILES

CN1CCC2=CC3=C(C4=C2C1CC45C=CC(=O)C=C5)OCO3

Origin of Product

United States

Foundational & Exploratory

The Mecambrine Biosynthesis Pathway in Papaver dubium: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the biosynthetic pathway of mecambrine, a proaporphine alkaloid found in Papaver dubium (the long-headed poppy). This document is intended for researchers, scientists, and drug development professionals interested in the rich biochemistry of isoquinoline alkaloids and their potential applications.

Introduction

Papaver dubium is a source of a variety of benzylisoquinoline alkaloids (BIAs), including the proaporphine alkaloid this compound. Proaporphine alkaloids are a structurally distinct class of BIAs that are biosynthetic precursors to other important alkaloid groups, such as the aporphines. Understanding the enzymatic machinery responsible for this compound production is crucial for elucidating the complex network of alkaloid biosynthesis in Papaver species and for the potential biotechnological production of these valuable compounds. This guide details the proposed biosynthetic pathway to this compound, based on established knowledge of BIA metabolism in the Papaveraceae family, and provides relevant experimental data and protocols.

The this compound Biosynthesis Pathway

The biosynthesis of this compound begins with the condensation of two tyrosine-derived molecules, dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA), to form (S)-norcoclaurine. This foundational step is followed by a series of enzymatic reactions, including O-methylation, N-methylation, and hydroxylation, to yield the key intermediate (S)-reticuline. The formation of the characteristic proaporphine scaffold of this compound occurs via an intramolecular oxidative coupling of (S)-reticuline, a reaction catalyzed by a cytochrome P450-dependent monooxygenase.

The proposed enzymatic steps leading to this compound are as follows:

  • Norcoclaurine Synthase (NCS): Catalyzes the condensation of dopamine and 4-HPAA to form (S)-norcoclaurine.

  • Norcoclaurine 6-O-Methyltransferase (6OMT): Methylates the 6-hydroxyl group of (S)-norcoclaurine to produce (S)-coclaurine.

  • Coclaurine N-Methyltransferase (CNMT): Catalyzes the N-methylation of (S)-coclaurine to yield (S)-N-methylcoclaurine.

  • (S)-N-Methylcoclaurine 3'-Hydroxylase (CYP80B1): A cytochrome P450 enzyme that hydroxylates (S)-N-methylcoclaurine at the 3' position.

  • 3'-Hydroxy-N-methylcoclaurine 4'-O-Methyltransferase (4'OMT): Methylates the 4'-hydroxyl group to produce the central intermediate, (S)-reticuline.

  • Proaporphine Synthase (CYP80G- or CYP719-family): A putative cytochrome P450 enzyme that catalyzes the intramolecular oxidative C-C phenol coupling of (S)-reticuline to form the proaporphine scaffold of this compound. The exact identity of this enzyme in Papaver dubium is a subject of ongoing research, but homology to known corytuberine synthases (CYP80G2) suggests its classification within this family.

Quantitative Data

Quantitative data for the enzymes specifically involved in this compound biosynthesis in Papaver dubium is limited. However, kinetic parameters for homologous enzymes from other Papaver species and related plants provide valuable benchmarks.

EnzymeOrganismSubstrate(s)K_m_ (µM)V_max_ (pkat/mg protein)Reference
Norcoclaurine Synthase (NCS)Thalictrum flavumDopamine--[1]
4-HPAA335-[1]
Salutaridine Synthase (CYP719B1)Papaver somniferum(R)-reticuline-1.64 min⁻¹ (k_cat_)[2]
Salutaridinol 7-O-acetyltransferasePapaver somniferumSalutaridinol9-[3]
Acetyl-CoA54-[3]

Table 1: Kinetic Parameters of Related Enzymes in Benzylisoquinoline Alkaloid Biosynthesis. Note that the K_m for dopamine for NCS from Thalictrum flavum showed sigmoidal kinetics, suggesting cooperativity.

Experimental Protocols

Metabolite Extraction and Quantification from Papaver dubium**

This protocol outlines a general procedure for the extraction and analysis of alkaloids, including this compound, from plant material.

Materials:

  • Fresh or freeze-dried aerial parts of Papaver dubium

  • Methanol

  • Ammonia solution (10%)

  • Chloroform

  • Sulfuric acid (1 M)

  • Sodium hydroxide (1 M)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) system

Procedure:

  • Homogenization: Homogenize 1 g of finely ground plant material in 10 mL of methanol.

  • Extraction: Add 1 mL of 10% ammonia solution and sonicate for 30 minutes. Centrifuge the mixture and collect the supernatant. Repeat the extraction twice.

  • Liquid-Liquid Extraction: Combine the supernatants and evaporate the methanol under reduced pressure. Dissolve the residue in 20 mL of 1 M sulfuric acid. Wash the acidic solution with 20 mL of chloroform three times to remove neutral and weakly basic compounds.

  • Basification and Re-extraction: Adjust the pH of the aqueous phase to 9-10 with 1 M sodium hydroxide. Extract the alkaloids with 20 mL of chloroform three times.

  • Drying and Concentration: Combine the chloroform extracts, dry over anhydrous sodium sulfate, and evaporate to dryness.

  • Analysis: Re-dissolve the residue in a known volume of methanol for HPLC-MS analysis. Quantification of this compound can be achieved using a validated method with an external standard curve.

Heterologous Expression and Enzyme Assay of a Candidate Proaporphine Synthase (Cytochrome P450)

This protocol describes the functional characterization of a candidate cytochrome P450 enzyme from Papaver dubium in a yeast expression system.

Materials:

  • Yeast expression vector (e.g., pYES-DEST52)

  • Competent Saccharomyces cerevisiae cells (e.g., WAT11)

  • Yeast transformation reagents

  • Selective growth media (SD-Ura)

  • Induction medium (SG-Ura containing galactose)

  • Microsome isolation buffer

  • NADPH

  • (S)-Reticuline (substrate)

  • Cytochrome P450 reductase (if not co-expressed)

  • HPLC-MS system

Procedure:

  • Gene Cloning: Isolate the full-length cDNA of the candidate proaporphine synthase from Papaver dubium and clone it into the yeast expression vector.

  • Yeast Transformation: Transform the expression construct into competent yeast cells.

  • Protein Expression: Grow a starter culture in selective medium and then transfer to induction medium to induce protein expression.

  • Microsome Isolation: Harvest the yeast cells and prepare microsomal fractions by differential centrifugation.

  • Enzyme Assay: Set up the reaction mixture containing microsomal protein, NADPH, and (S)-reticuline in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5). Incubate at 30°C.

  • Product Analysis: Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate). Analyze the extract by HPLC-MS to detect the formation of this compound or other proaporphine alkaloids.

  • Kinetic Analysis: To determine kinetic parameters, vary the concentration of (S)-reticuline while keeping other components constant and measure the initial reaction velocity.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol allows for the quantification of the transcript levels of this compound biosynthesis genes in different tissues of Papaver dubium.

Materials:

  • Papaver dubium tissues (e.g., root, stem, leaf, capsule)

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qRT-PCR master mix (e.g., SYBR Green)

  • Gene-specific primers for target and reference genes

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from different plant tissues using a commercial kit.

  • DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase.

  • qRT-PCR: Perform qRT-PCR using gene-specific primers for the target biosynthetic genes and one or more stably expressed reference genes (e.g., actin, ubiquitin).

  • Data Analysis: Calculate the relative expression levels of the target genes using the ΔΔCt method.

Visualizations

Mecambrine_Biosynthesis_Pathway cluster_precursors Primary Metabolism cluster_pathway This compound Biosynthesis L-Tyrosine L-Tyrosine Dopamine Dopamine L-Tyrosine->Dopamine 4-HPAA 4-Hydroxyphenyl- acetaldehyde L-Tyrosine->4-HPAA S-Norcoclaurine (S)-Norcoclaurine Dopamine->S-Norcoclaurine NCS 4-HPAA->S-Norcoclaurine NCS S-Coclaurine (S)-Coclaurine S-Norcoclaurine->S-Coclaurine 6OMT S-N-Methylcoclaurine (S)-N-Methylcoclaurine S-Coclaurine->S-N-Methylcoclaurine CNMT 3-OH-N-Methylcoclaurine (S)-3'-Hydroxy- N-methylcoclaurine S-N-Methylcoclaurine->3-OH-N-Methylcoclaurine CYP80B1 S-Reticuline (S)-Reticuline 3-OH-N-Methylcoclaurine->S-Reticuline 4'OMT This compound This compound S-Reticuline->this compound Proaporphine Synthase (CYP450)

Caption: Proposed biosynthetic pathway of this compound from L-tyrosine in Papaver dubium.

Experimental_Workflow_Enzyme_Assay cluster_cloning Gene Cloning & Expression cluster_assay Enzyme Assay cluster_analysis Analysis Isolate_cDNA Isolate Candidate CYP450 cDNA from Papaver dubium Clone_Vector Clone into Yeast Expression Vector Isolate_cDNA->Clone_Vector Transform_Yeast Transform into S. cerevisiae Clone_Vector->Transform_Yeast Induce_Expression Induce Protein Expression Transform_Yeast->Induce_Expression Isolate_Microsomes Isolate Microsomes Induce_Expression->Isolate_Microsomes Setup_Reaction Set up Enzyme Reaction (Microsomes, Substrate, NADPH) Isolate_Microsomes->Setup_Reaction Incubate Incubate Setup_Reaction->Incubate Extract_Products Extract Products Incubate->Extract_Products Analyze_HPLC_MS Analyze by HPLC-MS Extract_Products->Analyze_HPLC_MS Determine_Kinetics Determine Kinetic Parameters Analyze_HPLC_MS->Determine_Kinetics

Caption: Experimental workflow for heterologous expression and characterization of a candidate proaporphine synthase.

Conclusion

The biosynthesis of this compound in Papaver dubium follows the general framework of benzylisoquinoline alkaloid metabolism, culminating in a key oxidative coupling reaction to form the proaporphine core. While the precise enzymatic details, particularly the identity of the proaporphine synthase, require further investigation, the information presented in this guide provides a solid foundation for future research. The provided protocols offer practical starting points for the characterization of the enzymes involved and the quantification of metabolites in this fascinating medicinal plant. Further research in this area will not only enhance our fundamental understanding of plant biochemistry but may also open new avenues for the biotechnological production of valuable pharmaceuticals.

References

Mecambrine: A Technical Guide to its Natural Sources, Isolation, and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mecambrine, a proaporphine alkaloid, has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides an in-depth overview of the natural sources, quantitative occurrence, detailed experimental protocols for isolation, and the biosynthetic pathway of this compound. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in natural product chemistry and drug development.

Natural Sources and Occurrence

This compound has been identified in select species of the Papaveraceae family. The primary plant sources reported to contain this alkaloid are:

  • Papaver dubium subsp. laevigatum : The presence of this compound has been confirmed in this subspecies of the long-headed poppy.

  • Papaver decaisnei : This species has been shown to contain this compound as a major alkaloid constituent in its aerial parts.

Quantitative Data

Quantitative analysis of this compound content is crucial for evaluating the viability of natural sources for extraction and further research. The following table summarizes the available quantitative data for this compound in Papaver decaisnei.

Plant SpeciesPlant PartTotal Tertiary Alkaloid Yield (%)This compound Yield (mg) from 100g of Plant MaterialReference
Papaver decaisneiAerial Parts0.1143[1]

Experimental Protocols

The isolation and purification of this compound from its natural sources involve a multi-step process, including extraction of total alkaloids followed by chromatographic separation.

Extraction of Total Tertiary Alkaloids from Papaver decaisnei**

This protocol is adapted from the methodology described for the extraction of alkaloids from Papaver decaisnei[1].

Materials:

  • Dried and powdered aerial parts of Papaver decaisnei

  • Methanol

  • 5% Hydrochloric acid (HCl)

  • Light petroleum

  • 25% Ammonia (NH₃) solution

  • Chloroform

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Separatory funnel

  • Filter paper

Procedure:

  • Percolate the dried, powdered aerial parts of Papaver decaisnei with methanol at room temperature.

  • Evaporate the methanol extract under vacuum using a rotary evaporator to obtain a syrup-like residue.

  • Dissolve the residue in 5% hydrochloric acid.

  • Extract the acidic solution with light petroleum to remove non-alkaloidal lipophilic compounds. Discard the light petroleum fraction.

  • Make the acidic aqueous fraction alkaline by the dropwise addition of 25% ammonia solution until a pH of 7-8 is reached.

  • Extract the alkaline solution successively with chloroform in a separatory funnel.

  • Combine the chloroform extracts and dry over anhydrous sodium sulfate.

  • Filter the dried chloroform extract and concentrate it under reduced pressure to yield the total tertiary alkaloid extract.

Isolation of this compound by Preparative Thin-Layer Chromatography (Prep-TLC)

This protocol outlines the separation of this compound from the total tertiary alkaloid extract using preparative TLC, as referenced in the study on Papaver decaisnei alkaloids[1].

Materials:

  • Total tertiary alkaloid extract of Papaver decaisnei

  • Preparative TLC plates (Silica gel 60 F254)

  • Developing solvent system: Benzene:Ethanol:Ammonia (9:1:0.01 v/v/v)

  • TLC developing tank

  • UV lamp (254 nm)

  • Scraping tool (e.g., spatula)

  • Elution solvent (e.g., a mixture of chloroform and methanol)

  • Glass column or funnel with a fritted disc

  • Cotton wool or glass wool

  • Collection vials

Procedure:

  • Dissolve the total tertiary alkaloid extract in a minimal amount of a suitable solvent (e.g., chloroform or methanol).

  • Apply the dissolved extract as a narrow band onto the baseline of a preparative TLC plate.

  • Allow the solvent to evaporate completely.

  • Place the TLC plate in a developing tank saturated with the developing solvent system (Benzene:Ethanol:Ammonia, 9:1:0.01).

  • Allow the chromatogram to develop until the solvent front reaches near the top of the plate.

  • Remove the plate from the tank and allow it to dry completely in a fume hood.

  • Visualize the separated bands under a UV lamp at 254 nm. This compound will appear as a UV-quenching band.

  • Mark the band corresponding to this compound.

  • Carefully scrape the silica gel containing the this compound band from the plate.

  • Pack the collected silica gel into a small glass column or a funnel plugged with cotton wool.

  • Elute the this compound from the silica gel with a suitable polar solvent system (e.g., chloroform:methanol mixture).

  • Collect the eluate and evaporate the solvent to obtain purified this compound.

  • The purity of the isolated this compound can be confirmed by analytical TLC and spectroscopic methods (e.g., ¹H-NMR, ¹³C-NMR, MS).

Biosynthesis of this compound

This compound is a proaporphine alkaloid, a class of benzylisoquinoline alkaloids (BIAs) characterized by a dienone system in one of the aromatic rings. The biosynthesis of this compound originates from the amino acid L-tyrosine and proceeds through the established BIA pathway. A key step in its formation is the intramolecular oxidative coupling of a coclaurine-type precursor.

Biosynthetic Pathway Diagram

The following diagram illustrates the proposed biosynthetic pathway leading to the proaporphine skeleton of this compound. The pathway begins with the condensation of dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA), both derived from L-tyrosine, to form (S)-norcoclaurine, the central precursor to most BIAs. Subsequent enzymatic steps lead to (R)-N-methylcoclaurine, which undergoes intramolecular oxidative coupling to form the proaporphine scaffold.

Mecambrine_Biosynthesis cluster_precursors Primary Precursors cluster_bia_pathway Benzylisoquinoline Alkaloid Pathway cluster_proaporphine Proaporphine Formation L-Tyrosine L-Tyrosine Dopamine Dopamine L-Tyrosine->Dopamine Multiple Steps 4-HPAA 4-Hydroxyphenyl- acetaldehyde L-Tyrosine->4-HPAA Multiple Steps S_Norcoclaurine (S)-Norcoclaurine Dopamine->S_Norcoclaurine 4-HPAA->S_Norcoclaurine NCS S_Coclaurine (S)-Coclaurine S_Norcoclaurine->S_Coclaurine 6OMT S_N_Methylcoclaurine (S)-N-Methylcoclaurine S_Coclaurine->S_N_Methylcoclaurine CNMT R_N_Methylcoclaurine (R)-N-Methylcoclaurine S_N_Methylcoclaurine->R_N_Methylcoclaurine Epimerization Proaporphine_Scaffold Proaporphine Scaffold (e.g., this compound) R_N_Methylcoclaurine->Proaporphine_Scaffold Intramolecular Oxidative Coupling (CYP80G-like)

Proposed Biosynthetic Pathway of this compound.

Key Enzymes in the Pathway:

  • NCS: (S)-norcoclaurine synthase

  • 6OMT: Norcoclaurine 6-O-methyltransferase

  • CNMT: Coclaurine N-methyltransferase

  • CYP80G-like: Cytochrome P450 monooxygenase of the CYP80G family, responsible for the oxidative coupling.

Experimental Workflow for Biosynthetic Studies

Investigating the biosynthesis of this compound typically involves tracer studies with labeled precursors and characterization of the involved enzymes.

Biosynthesis_Workflow cluster_in_vivo In Vivo Studies cluster_in_vitro In Vitro Enzymatic Assays Plant_Material Select Plant Material (e.g., Papaver decaisnei) Tracer_Feeding Feed with Labeled Precursors (e.g., ¹⁴C or ¹³C labeled L-Tyrosine) Plant_Material->Tracer_Feeding Protein_Extraction Crude Protein Extraction from Plant Material Plant_Material->Protein_Extraction Alkaloid_Extraction Extract and Isolate This compound Tracer_Feeding->Alkaloid_Extraction Label_Detection Detect Label Incorporation (Scintillation Counting, MS, NMR) Alkaloid_Extraction->Label_Detection Enzyme_Assay Incubate with Substrate (e.g., (R)-N-Methylcoclaurine) and Cofactors Protein_Extraction->Enzyme_Assay Product_Identification Identify Product (this compound) by LC-MS, etc. Enzyme_Assay->Product_Identification Enzyme_Purification Purify and Characterize the Responsible Enzyme Product_Identification->Enzyme_Purification

Workflow for Elucidating this compound Biosynthesis.

References

The Biosynthesis of Roemerine: A Technical Guide to the Role of Mecambrine and its Enzymatic Conversion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biosynthetic relationship between the proaporphine alkaloid mecambrine and the aporphine alkaloid roemerine. A pivotal step in the biosynthesis of roemerine involves the intramolecular C-C phenol coupling of this compound, a reaction catalyzed by a cytochrome P450-dependent monooxygenase. This document details the current understanding of this biosynthetic pathway, presents available quantitative data, outlines relevant experimental protocols for the study of this conversion, and provides a visual representation of the proposed enzymatic mechanism. This guide is intended to serve as a comprehensive resource for researchers in the fields of natural product biosynthesis, enzymology, and drug development.

Introduction

Aporphine alkaloids represent a large and structurally diverse class of isoquinoline alkaloids with a wide range of pharmacological activities. Roemerine, a member of this class, has attracted interest for its potential therapeutic properties. Understanding the biosynthesis of roemerine is crucial for its potential biotechnological production and for the discovery of novel enzymatic tools for synthetic biology. It has been established that aporphine alkaloids are derived from benzylisoquinoline precursors via intramolecular oxidative coupling. This guide focuses on a key transformation in this pathway: the conversion of the proaporphine alkaloid this compound to roemerine. This conversion is a critical step that forms the characteristic aporphine core. Evidence suggests that this reaction is an intramolecular C-C phenol coupling catalyzed by a specific type of cytochrome P450 enzyme.[1][2]

The Biosynthetic Pathway: From this compound to Roemerine

The biosynthesis of roemerine from this compound involves an oxidative rearrangement of the proaporphine skeleton to the aporphine scaffold. This transformation is believed to be catalyzed by a cytochrome P450 enzyme, likely belonging to the CYP80 family, which is known to be involved in alkaloid biosynthesis. While the specific enzyme responsible for the conversion of this compound to roemerine has not been definitively isolated and characterized from a roemerine-producing plant such as Papaver dubium, strong evidence from related pathways supports this hypothesis. For instance, CYP80G2 from Coptis japonica has been shown to catalyze a similar intramolecular C-C phenol coupling of (S)-reticuline to form the aporphine alkaloid (S)-corytuberine.[2] This enzymatic reaction serves as a valuable model for understanding the conversion of this compound.

The proposed biosynthetic pathway is initiated by the formation of this compound from its benzylisoquinoline precursor. Subsequently, the cytochrome P450 enzyme catalyzes the intramolecular C-C coupling, leading to the formation of the aporphine ring system of roemerine.

roemerine_biosynthesis This compound This compound (Proaporphine) roemerine Roemerine (Aporphine) This compound->roemerine Intramolecular C-C Phenol Coupling enzyme Cytochrome P450 (CYP80 Family)

Caption: Proposed enzymatic conversion of this compound to roemerine.

Quantitative Data

Plant SpeciesPlant PartThis compound Content (µg/g dry weight)Roemerine Content (µg/g dry weight)Reference
Papaver dubium subsp. laevigatumAerial PartsPresent (qualitative)Present (qualitative)--INVALID-LINK--
Papaver lacerumAerial Parts-43,000--INVALID-LINK--
Papaver syriacumAerial Parts-4.4--INVALID-LINK--
Papaver glaucumAerial Parts----INVALID-LINK--
Papaver rhoeasAerial Parts----INVALID-LINK--

Note: The absence of data for this compound in some species where roemerine is present could indicate a rapid conversion of the intermediate.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its conversion to roemerine.

Alkaloid Extraction from Papaver Species

This protocol is adapted from methods used for the extraction of alkaloids from Papaver species.

Workflow Diagram:

alkaloid_extraction start Start: Dried Plant Material extraction Maceration with Methanol start->extraction filtration Filtration extraction->filtration evaporation Evaporation of Solvent filtration->evaporation acidification Acidification (e.g., 5% HCl) evaporation->acidification partition1 Partition with Organic Solvent (e.g., Chloroform) acidification->partition1 basification Basification of Aqueous Phase (e.g., NH4OH to pH 9-10) partition1->basification Aqueous Phase partition2 Partition with Organic Solvent (e.g., Chloroform) basification->partition2 drying Drying of Organic Phase (e.g., Na2SO4) partition2->drying Organic Phase concentration Concentration of Organic Phase drying->concentration end Crude Alkaloid Extract concentration->end p450_expression start Start: cDNA of Candidate CYP Gene cloning Cloning into Yeast Expression Vector (e.g., pYES2) start->cloning transformation Transformation of S. cerevisiae cloning->transformation culture Yeast Culture and Induction (Galactose) transformation->culture harvesting Cell Harvesting (Centrifugation) culture->harvesting lysis Cell Lysis (e.g., Glass Beads) harvesting->lysis microsome_prep Microsome Preparation (Ultracentrifugation) lysis->microsome_prep solubilization Solubilization of Microsomal Proteins (e.g., with Detergent) microsome_prep->solubilization chromatography Purification (e.g., Ni-NTA Affinity Chromatography for His-tagged protein) solubilization->chromatography end Purified Cytochrome P450 chromatography->end

References

Early-Stage Research on Mecambrine and Related Isoquinoline Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct research on the specific alkaloid Mecambrine is limited. This guide provides a comprehensive overview of early-stage research on the broader class of isoquinoline alkaloids, to which this compound belongs, with a focus on protoberberine and aporphine alkaloids that share structural and biosynthetic similarities. The data and protocols presented herein are representative of this class of compounds and should serve as a foundational resource for initiating research on lesser-known alkaloids like this compound.

Introduction to this compound and Isoquinoline Alkaloids

This compound is a naturally occurring isoquinoline alkaloid. The isoquinoline alkaloid family is a large and structurally diverse group of over 2500 compounds, primarily found in plant families such as Papaveraceae, Berberidaceae, Menispermaceae, and Ranunculaceae.[1] These compounds are biosynthetically derived from the amino acid tyrosine.[2] Many isoquinoline alkaloids, such as morphine, codeine, and berberine, have significant pharmacological activities and a long history of use in traditional and modern medicine.[1][2]

Early research identified this compound alongside other aporphine alkaloids like roemerine and anonaine, elucidating their common biosynthetic origins. While specific research on this compound's biological activity is not extensively documented in recent literature, the well-studied activities of related protoberberine and aporphine alkaloids provide a strong basis for predicting its potential pharmacological profile. These activities commonly include cytotoxic, antimicrobial, anti-inflammatory, and acetylcholinesterase inhibitory effects.

Quantitative Biological Activity Data

The following tables summarize quantitative data for various biological activities of isoquinoline alkaloids structurally related to this compound. This data can be used for comparative analysis and to guide initial screening concentrations for this compound.

Table 1: Cytotoxicity of Selected Isoquinoline Alkaloids

AlkaloidCell LineAssayIC50 (µM)Reference
BerberineMCF-7 (Breast)MTT0.61[2]
BerberineSF-268 (CNS)MTT0.54
SanguinarineA375 (Melanoma)MTT0.11-0.54 µg/mL
ChelerythrineG361 (Melanoma)MTT0.14-0.46 µg/mL
PalmatineG361 (Melanoma)MTT~120 µg/mL
PalmatineSK-MEL-3 (Melanoma)MTT~88 µg/mL
6-methoxy-dihydrosanguinarineMCF-7 (Breast)MTT0.61
6-methoxy-dihydrosanguinarineSF-268 (CNS)MTT0.54

Table 2: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

AlkaloidEnzymeIC50 (µM)Reference
BerberineAChE0.36 µg/mL
ProtopineAChE23.13 µg/mL
(7R,13aS)-7-benzylstepholidineAChE40.6
(7S,13aS)-7-benzylstepholidineAChE51.9

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted for the study of this compound.

General Alkaloid Extraction and Isolation

This protocol provides a general procedure for the extraction and purification of alkaloids from plant material.

  • Extraction:

    • Air-dry and powder the plant material.

    • Macerate the powdered material in methanol or ethanol at room temperature for 72 hours.

    • Filter the extract and concentrate under reduced pressure to obtain a crude extract.

    • Alternatively, perform a Soxhlet extraction with methanol for 4-6 hours.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in 2-5% hydrochloric acid.

    • Wash the acidic solution with a non-polar solvent like diethyl ether or chloroform to remove neutral and weakly acidic compounds.

    • Basify the aqueous layer to pH 9-10 with ammonium hydroxide.

    • Extract the liberated alkaloids with chloroform or a chloroform/methanol mixture.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate to yield the crude alkaloid fraction.

  • Purification:

    • Subject the crude alkaloid fraction to column chromatography on silica gel or Sephadex LH-20.

    • Elute with a gradient of solvents, typically starting with chloroform and gradually increasing the polarity with methanol.

    • Monitor fractions by thin-layer chromatography (TLC) and combine those with similar profiles.

    • Further purify the isolated compounds by preparative HPLC if necessary.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment:

    • Prepare serial dilutions of the test alkaloid in the culture medium.

    • Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations.

    • Include untreated cells as a negative control and a vehicle control (e.g., DMSO).

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • After incubation, carefully remove the medium.

    • Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay is a colorimetric method to determine AChE activity.

  • Reagent Preparation:

    • Prepare a stock solution of acetylcholinesterase (AChE).

    • Prepare a stock solution of acetylthiocholine iodide (ATCI), the substrate.

    • Prepare a stock solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

    • Prepare a phosphate buffer (pH 7.8).

  • Assay Procedure:

    • In a 96-well plate, add the following to each well in order:

      • Phosphate buffer

      • Test compound solution at various concentrations

      • DTNB solution

    • Initiate the reaction by adding the AChE solution.

    • Incubate the plate at 37°C for 15 minutes.

    • Add the ATCI solution to start the enzymatic reaction.

  • Absorbance Measurement:

    • Measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the log of the inhibitor concentration to calculate the IC50 value.

Signaling Pathways and Experimental Workflows

The biological activities of isoquinoline alkaloids are often mediated through their interaction with various cellular signaling pathways. Below are diagrams representing some of the key pathways modulated by this class of compounds and a general workflow for their investigation.

Protoberberine Alkaloid-Modulated Signaling Pathways

Protoberberine alkaloids have been shown to exert their therapeutic effects by modulating several key signaling pathways involved in cell growth, inflammation, and apoptosis.

Protoberberine_Signaling PBA Protoberberine Alkaloids TGFb1 TGF-β1 PBA->TGFb1 JAK2 JAK2 PBA->JAK2 MAPK MAPK PBA->MAPK IL4 IL-4 PBA->IL4 PI3K PI3K TGFb1->PI3K GastricDisorders ↓ Gastric Disorders PI3K->GastricDisorders STAT3 STAT3 JAK2->STAT3 STAT3->GastricDisorders MAPK->GastricDisorders STAT6 STAT6 IL4->STAT6 TherapeuticEffects ↑ Therapeutic Effects STAT6->TherapeuticEffects

Caption: Protoberberine alkaloid signaling pathways in gastric disorders.

General Workflow for Investigating Alkaloid Cytotoxicity

This workflow outlines a typical experimental progression for characterizing the cytotoxic properties of a novel alkaloid.

Cytotoxicity_Workflow Start Start: Alkaloid Isolation & Characterization Screening Initial Cytotoxicity Screening (e.g., MTT Assay) Start->Screening DoseResponse Dose-Response & IC50 Determination Screening->DoseResponse Mechanism Mechanism of Cell Death Analysis (e.g., Annexin V/PI Staining) DoseResponse->Mechanism Pathway Signaling Pathway Analysis (e.g., Western Blot) Mechanism->Pathway End End: Identification of Therapeutic Potential Pathway->End

Caption: Experimental workflow for alkaloid cytotoxicity assessment.

Conclusion

While direct early-stage research on this compound is not abundant, the extensive studies on related isoquinoline alkaloids, particularly protoberberines and aporphines, provide a robust framework for initiating investigations into its potential pharmacological activities. The compiled quantitative data, detailed experimental protocols, and illustrated signaling pathways in this guide offer a valuable starting point for researchers. Further studies are warranted to isolate and characterize this compound and to evaluate its specific biological effects, thereby potentially uncovering a novel therapeutic agent.

References

The Crucial Role of Mecambrine as a Dienone Intermediate in Aporphine Alkaloid Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers in Natural Product Synthesis and Drug Development

Abstract

Mecambrine, a proaporphine alkaloid containing a characteristic dienone system, serves as a pivotal intermediate in the biosynthesis of a significant class of aporphine alkaloids. Its formation through oxidative coupling of benzylisoquinoline precursors and subsequent dienone-phenol rearrangement represents a key strategic step in the natural construction of the aporphine scaffold. This technical guide provides an in-depth analysis of this compound's role, presenting the established biosynthetic pathway, the mechanism of its core chemical transformation, and a summary of its known physicochemical properties. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of alkaloid chemistry, biosynthesis, and natural product synthesis.

Introduction

The aporphine alkaloids are a large and structurally diverse group of isoquinoline alkaloids, many of which exhibit potent pharmacological activities, including anticancer, antiviral, and neuroactive properties. Understanding the biosynthetic pathways that lead to these complex molecules is crucial for their potential biotechnological production and for the development of novel synthetic strategies. A key transformation in the biosynthesis of certain aporphine alkaloids, such as roemerine and anonaine, is the dienone-phenol rearrangement. This rearrangement proceeds via a dienone intermediate, and this compound has been identified as this critical molecular waypoint.

Pioneering work by Barton and his colleagues established the biosynthetic link between benzylisoquinoline precursors and aporphine alkaloids, identifying dienones of the this compound type as essential intermediates[1][2]. These studies demonstrated that nature employs a strategy of phenol oxidation to form the dienone system, which then rearranges to the more stable aromatic aporphine core.

The Biosynthetic Pathway of this compound and its Conversion

The biosynthesis of this compound originates from the benzylisoquinoline alkaloid (+)-coclaurine. Through a process of oxidative dearomatization, specifically an intramolecular phenol coupling, (+)-coclaurine is converted into the proaporphine alkaloid this compound. This reaction establishes the characteristic spiro-dienone structure. This compound then serves as the direct precursor to aporphine alkaloids. Under acidic conditions, it undergoes a dienone-phenol rearrangement to furnish alkaloids such as roemerine.

The logical flow of this biosynthetic sequence is illustrated in the diagram below.

Mecambrine_Biosynthesis Biosynthetic Pathway of this compound cluster_precursor Benzylisoquinoline Precursor cluster_intermediate Dienone Intermediate cluster_product Aporphine Alkaloids Coclaurine (+)-Coclaurine This compound This compound Coclaurine->this compound Phenol Oxidation Roemerine Roemerine This compound->Roemerine Dienone-Phenol Rearrangement Anonaine Anonaine This compound->Anonaine Dienone-Phenol Rearrangement

Caption: Biosynthetic pathway from (+)-coclaurine to aporphine alkaloids via this compound.

The Dienone-Phenol Rearrangement: The Core Mechanism

The conversion of this compound to the aporphine scaffold is a classic example of the dienone-phenol rearrangement. This acid-catalyzed reaction is fundamental to the biosynthesis and can be exploited in synthetic strategies. The rearrangement involves the migration of an aryl group to an adjacent carbon, leading to the expansion of the spiro ring system and the formation of the stable, aromatic aporphine core.

The general workflow for this chemical transformation is depicted below.

Dienone_Phenol_Rearrangement General Mechanism of Dienone-Phenol Rearrangement start Cyclohexadienone (this compound Core) protonation Protonation of Carbonyl Oxygen start->protonation H+ carbocation Carbocation Intermediate protonation->carbocation Resonance rearrangement 1,2-Aryl Shift carbocation->rearrangement Key Rearrangement Step deprotonation Deprotonation rearrangement->deprotonation Aromatization product Phenolic Product (Aporphine Core) deprotonation->product -H+

Caption: Workflow of the acid-catalyzed dienone-phenol rearrangement.

Physicochemical and Spectroscopic Data of this compound

Precise quantitative and spectroscopic data for this compound are not widely available in the literature. The following tables summarize the known information, including predicted mass spectrometry data from computational models.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₈H₁₇NO₃
Monoisotopic Mass295.12084 g/mol
Melting PointData not available
AppearanceData not available

Table 2: Predicted Mass Spectrometry Data for this compound

Adductm/z
[M+H]⁺296.12813
[M+Na]⁺318.11007
[M-H]⁻294.11357
[M+NH₄]⁺313.15467
[M+K]⁺334.08401
[M]⁺295.12030
Data sourced from PubChem and are computationally predicted[3].

Table 3: Spectroscopic Data for this compound

TechniqueData
¹H-NMR Experimental data not available in the reviewed literature.
¹³C-NMR Experimental data not available in the reviewed literature.
IR Spectroscopy Experimental data not available in the reviewed literature.

Experimental Protocols

Detailed experimental protocols for the synthesis or isolation of this compound are scarce in publicly accessible literature. The biosynthetic studies by Barton et al. were conducted using radiolabeling techniques. A general outline for such an experiment is provided below, alongside a general procedure for a dienone-phenol rearrangement, which is the key transformation of this compound.

General Protocol for Biosynthetic Labeling Studies
  • Preparation of Labeled Precursor: A solution of a radiolabeled precursor, such as [¹⁴C]-(+)-coclaurine, is prepared in a suitable solvent.

  • Administration to Plant: The labeled precursor is administered to the plant species known to produce the target alkaloids (e.g., Papaver dubium for roemerine). This can be done by injection into the plant stem or by feeding through the root system.

  • Incubation Period: The plant is allowed to metabolize the precursor over a period of several days.

  • Extraction of Alkaloids: The plant material is harvested, and the alkaloids are extracted using standard acid-base extraction procedures.

  • Isolation and Identification: The target alkaloids (this compound, roemerine) are isolated from the crude extract, typically using chromatographic techniques (e.g., preparative thin-layer chromatography or column chromatography).

  • Determination of Incorporation: The radioactivity of the isolated alkaloids is measured using liquid scintillation counting to determine the efficiency of incorporation of the labeled precursor.

The workflow for a typical biosynthetic feeding experiment is outlined below.

Biosynthesis_Workflow Workflow for a Biosynthetic Feeding Experiment A Prepare Radiolabeled Precursor B Administer to Plant Species A->B C Incubation and Metabolism B->C D Harvest Plant Material C->D E Extract Crude Alkaloids D->E F Chromatographic Separation E->F G Isolate Target Alkaloids F->G H Measure Radioactivity (Scintillation Counting) G->H I Calculate Percent Incorporation H->I

Caption: General experimental workflow for tracing biosynthetic pathways using radiolabeling.
General Protocol for Dienone-Phenol Rearrangement

  • Dissolution: The dienone (e.g., this compound) is dissolved in a suitable solvent, such as acetic anhydride or a mixture of an organic solvent and a strong acid.

  • Acid Catalysis: A catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid) is added to the solution.

  • Reaction Monitoring: The reaction is stirred at room temperature or with gentle heating. The progress of the rearrangement is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup: Once the reaction is complete, the mixture is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield the pure phenolic product (e.g., roemerine).

Conclusion

This compound holds a fundamentally important position as a dienone intermediate in the biosynthesis of aporphine alkaloids. Its formation via phenol oxidation and subsequent transformation through a dienone-phenol rearrangement is an elegant and efficient strategy employed by nature. While detailed experimental and quantitative data on this compound itself remain limited in readily available literature, its structural role provides a critical framework for understanding the biogenesis of a wide array of pharmacologically active natural products. Further research into the enzymatic control of these transformations could open new avenues for the chemoenzymatic synthesis and metabolic engineering of valuable aporphine alkaloids.

References

Preliminary Pharmacological Screening of Mecambrine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Based on its chemical structure, Mecambrine (C18H17NO3) is classified as a spirobenzylisoquinoline alkaloid. This class of natural products, predominantly isolated from plant genera such as Corydalis and Fumaria, is well-recognized for a diverse range of biological activities. Therefore, a preliminary pharmacological screening of this compound would likely investigate a variety of potential therapeutic effects. This technical guide will outline the general pharmacological activities associated with spirobenzylisoquinoline alkaloids and provide a hypothetical framework for the preliminary screening of a novel compound like this compound, in line with the core requirements of data presentation, experimental protocols, and visualization.

General Pharmacological Profile of Spirobenzylisoquinoline Alkaloids

Spirobenzylisoquinoline alkaloids have been reported to exhibit a wide array of pharmacological effects, making them promising candidates for drug discovery. A preliminary screening of a new member of this class, such as this compound, would typically focus on the following activities:

  • Antimicrobial and Antifungal Activity: Many isoquinoline alkaloids have demonstrated inhibitory effects against various strains of bacteria and fungi.[1]

  • Cytotoxic Activity: Several compounds within this class have been shown to possess cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents.

  • Anti-inflammatory Activity: Inhibition of inflammatory pathways is another characteristic feature of some spirobenzylisoquinoline alkaloids.

  • Antiviral Activity: Certain alkaloids from Fumaria and Corydalis species have displayed antiviral properties.[1]

  • Enzyme Inhibition: These alkaloids can act as inhibitors of various enzymes, which is a common mechanism for their therapeutic effects.

Hypothetical Preliminary Pharmacological Screening of this compound

The following sections detail the hypothetical experimental protocols and data presentation for a preliminary pharmacological screening of this compound, based on the known activities of its chemical class.

Table 1: Hypothetical In Vitro Cytotoxicity of this compound
Cell LineCancer TypeIC50 (µM)
MCF-7Breast AdenocarcinomaData not available
A549Lung CarcinomaData not available
HeLaCervical CancerData not available
HepG2Liver CarcinomaData not available

Caption: Table summarizing the hypothetical 50% inhibitory concentration (IC50) of this compound against various human cancer cell lines.

Table 2: Hypothetical Antimicrobial Activity of this compound (Minimum Inhibitory Concentration - MIC)
MicroorganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positive bacteriaData not available
Escherichia coliGram-negative bacteriaData not available
Candida albicansFungusData not available

Caption: Table presenting the hypothetical minimum inhibitory concentration (MIC) of this compound against representative microbial strains.

Detailed Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic activity of a compound against cancer cell lines.

Workflow Diagram:

MTT_Assay_Workflow cluster_setup Cell Seeding and Treatment cluster_incubation Incubation and Reagent Addition cluster_measurement Measurement and Analysis A Seed cancer cells in 96-well plates B Incubate for 24h A->B C Treat cells with varying concentrations of this compound B->C D Incubate for 48h C->D E Add MTT reagent to each well D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 value H->I

Caption: Workflow for determining the in vitro cytotoxicity of this compound using the MTT assay.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well microplates at a density of 5 x 10³ cells/well and allowed to adhere for 24 hours.

  • Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these concentrations for 48 hours.

  • MTT Assay: After treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in a solubilization buffer.

  • Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a standard method for determining the minimum inhibitory concentration (MIC) of a compound against microbial strains.

Workflow Diagram:

MIC_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_determination MIC Determination A Prepare serial dilutions of this compound in broth B Inoculate each well with a standardized microbial suspension A->B C Incubate plates at 37°C for 24h B->C D Visually inspect for turbidity C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Methodology:

  • Preparation of Inoculum: Bacterial and fungal strains are cultured overnight, and the inoculum is adjusted to a standard concentration (e.g., 0.5 McFarland standard).

  • Serial Dilution: this compound is serially diluted in a 96-well microplate containing appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Signaling Pathway Visualization

Given that the precise mechanism of action for this compound is unknown, a general diagram illustrating a hypothetical inhibitory effect on a common signaling pathway, such as the NF-κB pathway often implicated in inflammation, is provided.

NFkB_Inhibition_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Cascade cluster_nucleus Nuclear Translocation and Gene Expression Stimulus e.g., LPS, TNF-α IKK IKK Complex Stimulus->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_IkB NF-κB/IκBα Complex NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (active) NFkB->NFkB_nucleus translocates to nucleus NFkB_IkB->NFkB releases Genes Pro-inflammatory Genes (e.g., COX-2, iNOS, cytokines) NFkB_nucleus->Genes induces transcription This compound This compound This compound->IKK inhibits

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Conclusion

While specific pharmacological data for this compound is not currently available in the public domain, its classification as a spirobenzylisoquinoline alkaloid suggests a high potential for a range of biological activities. The experimental protocols and data presentation formats outlined in this guide provide a robust framework for conducting and reporting the preliminary pharmacological screening of this and other novel natural products. Future research is required to isolate or synthesize this compound in sufficient quantities to perform these and more extensive pharmacological investigations to elucidate its specific therapeutic potential. Researchers, scientists, and drug development professionals are encouraged to consider the rich chemical diversity of isoquinoline alkaloids as a promising source for new therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Mecambrine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mecambrine is a significant isoquinoline alkaloid found within the Papaveraceae family, a plant family renowned for its diverse and pharmacologically active alkaloids. Accurate and precise quantification of this compound is crucial for various research and development applications, including phytochemical analysis, standardization of herbal extracts, pharmacokinetic studies, and quality control in drug development. This document provides detailed application notes and protocols for the analytical quantification of this compound using modern chromatographic techniques. The methodologies outlined are based on established analytical principles for isoquinoline alkaloids and provide a robust framework for adaptation and validation for this compound-specific analysis.

Analytical Methods Overview

The quantification of this compound in various matrices, such as plant extracts and biological samples, can be effectively achieved using several analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely accessible and reliable method. For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS) is the preferred method. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, often requiring derivatization to improve the volatility of the analyte.

Quantitative Data Summary

The following table summarizes typical performance characteristics of analytical methods used for the quantification of isoquinoline alkaloids, which can be considered as target validation parameters for a this compound-specific method.

ParameterHPLC-UVLC-MS/MSGC-MS
Limit of Detection (LOD) 0.05 - 0.20 mg/L[1]0.1 - 1.0 ng/mL1 - 10 ng/mL
Limit of Quantification (LOQ) 0.2 - 1.0 mg/L0.5 - 5.0 ng/mL5 - 50 ng/mL
Linearity (r²) > 0.99[1][2]> 0.99> 0.99
Accuracy (% Recovery) 95 - 105%[2]90 - 110%85 - 115%
Precision (% RSD) < 5%[2]< 15%< 15%

Note: These values are indicative and will require experimental validation for this compound.

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

A robust extraction method is critical for accurate quantification.

Materials:

  • Dried and powdered plant material

  • Methanol (HPLC grade)

  • Ammonium hydroxide solution (25%)

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

Protocol:

  • Weigh 1.0 g of the powdered plant material into a 50 mL centrifuge tube.

  • Add 20 mL of methanol and 0.5 mL of ammonium hydroxide solution.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Place the tube in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully decant the supernatant into a clean tube.

  • Repeat the extraction process (steps 2-6) on the plant residue to ensure complete extraction.

  • Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 1.0 mL of the initial mobile phase for HPLC or LC-MS analysis.

  • Filter the reconstituted solution through a 0.22 µm syringe filter into an autosampler vial.

G cluster_extraction Sample Extraction Powdered Plant Material Powdered Plant Material Add Methanol & NH4OH Add Methanol & NH4OH Powdered Plant Material->Add Methanol & NH4OH Ultrasonication Ultrasonication Add Methanol & NH4OH->Ultrasonication Centrifugation Centrifugation Ultrasonication->Centrifugation Collect Supernatant Collect Supernatant Centrifugation->Collect Supernatant Repeat Extraction Repeat Extraction Collect Supernatant->Repeat Extraction Combine & Evaporate Combine & Evaporate Repeat Extraction->Combine & Evaporate Reconstitute & Filter Reconstitute & Filter Combine & Evaporate->Reconstitute & Filter

Figure 1. General workflow for the extraction of this compound from plant material.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for routine quantification of this compound in moderately complex samples.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10-60% B over 20 minutes, then a 5-minute wash with 95% B, and a 5-minute re-equilibration at 10% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 280 nm (This should be optimized based on the UV spectrum of a pure this compound standard).

Protocol:

  • Prepare a stock solution of this compound standard (if available) of known concentration in methanol.

  • Prepare a series of calibration standards by serially diluting the stock solution with the initial mobile phase.

  • Inject the calibration standards to construct a calibration curve.

  • Inject the prepared sample extracts.

  • Quantify this compound in the samples by comparing the peak area to the calibration curve.

G cluster_hplc HPLC-UV Analysis Workflow Sample/Standard Injection Sample/Standard Injection HPLC Separation (C18 Column) HPLC Separation (C18 Column) Sample/Standard Injection->HPLC Separation (C18 Column) UV Detection (280 nm) UV Detection (280 nm) HPLC Separation (C18 Column)->UV Detection (280 nm) Data Acquisition & Integration Data Acquisition & Integration UV Detection (280 nm)->Data Acquisition & Integration Quantification Quantification Data Acquisition & Integration->Quantification

Figure 2. Workflow for HPLC-UV quantification of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers superior sensitivity and selectivity, making it ideal for trace-level quantification and analysis in complex biological matrices.

Instrumentation:

  • UHPLC or HPLC system.

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • (Similar to HPLC-UV, but can be optimized for faster analysis with UHPLC columns).

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion: [M+H]⁺ of this compound (requires determination with a pure standard)

  • Product Ions: At least two characteristic fragment ions for quantification and confirmation (requires optimization).

  • Collision Energy: Optimize for each MRM transition.

  • Source Parameters: Optimize source temperature, gas flows, and voltages for maximum signal intensity.

Protocol:

  • Infuse a pure this compound standard into the mass spectrometer to determine the precursor ion and optimize fragmentation for MRM transitions.

  • Prepare calibration standards and quality control (QC) samples in a matrix that matches the study samples.

  • Inject the standards, QCs, and samples into the LC-MS/MS system.

  • Process the data using the instrument's software to quantify this compound based on the area ratio of the analyte to an internal standard (if used) against the calibration curve.

G cluster_lcms LC-MS/MS Analysis Logical Flow LC Separation LC Separation ESI Ionization ESI Ionization LC Separation->ESI Ionization Precursor Ion Selection (Q1) Precursor Ion Selection (Q1) ESI Ionization->Precursor Ion Selection (Q1) Collision-Induced Dissociation (Q2) Collision-Induced Dissociation (Q2) Precursor Ion Selection (Q1)->Collision-Induced Dissociation (Q2) Product Ion Monitoring (Q3) Product Ion Monitoring (Q3) Collision-Induced Dissociation (Q2)->Product Ion Monitoring (Q3) Detection & Quantification Detection & Quantification Product Ion Monitoring (Q3)->Detection & Quantification

Figure 3. Logical flow of an LC-MS/MS experiment for this compound quantification.

Signaling Pathways and Logical Relationships

While specific signaling pathways directly modulated by this compound are a subject of ongoing research, isoquinoline alkaloids are known to interact with various biological targets. A common mechanism of action for many alkaloids is their interaction with neurotransmitter receptors or ion channels. The analytical workflow itself follows a logical progression from sample collection to final data analysis.

G cluster_research Research Context Plant Material Plant Material This compound (Isoquinoline Alkaloid) This compound (Isoquinoline Alkaloid) Plant Material->this compound (Isoquinoline Alkaloid) Biological System Biological System This compound (Isoquinoline Alkaloid)->Biological System Signaling Pathway Modulation Signaling Pathway Modulation Biological System->Signaling Pathway Modulation Pharmacological Effect Pharmacological Effect Signaling Pathway Modulation->Pharmacological Effect

Figure 4. Conceptual relationship of this compound in a pharmacological context.

Conclusion

The analytical methods and protocols described provide a comprehensive guide for the quantification of this compound. While the HPLC-UV method offers a reliable and accessible approach, LC-MS/MS provides superior sensitivity and selectivity for more demanding applications. It is imperative that any chosen method is fully validated for linearity, accuracy, precision, and sensitivity according to established guidelines to ensure reliable and reproducible results. These application notes serve as a foundational resource for researchers and scientists engaged in the study and development of this compound-containing products.

References

Application Note: Quantitative Analysis of Mecambrine in Plant Extracts by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mecambrine is a proaporphine alkaloid found in various plant species, particularly within the Papaveraceae family.[1] As a member of the diverse group of isoquinoline alkaloids, this compound and its related compounds are of interest to researchers for their potential pharmacological activities. Accurate and sensitive quantification of this compound in plant extracts is crucial for phytochemical studies, quality control of herbal products, and early-stage drug discovery. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS), a highly selective and sensitive analytical technique ideal for complex matrices like plant extracts.

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

This protocol outlines a general procedure for the extraction of alkaloids from dried and powdered plant material.[2][3][4][5]

Materials:

  • Dried and finely powdered plant material (e.g., from Papaver species)

  • Methanol (HPLC grade)

  • Ammonia solution (25%)

  • Dichloromethane (HPLC grade)

  • Sodium sulfate (anhydrous)

  • 0.1 M Hydrochloric acid

  • 0.1 M Sodium hydroxide

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • Syringe filters (0.22 µm, PTFE)

Procedure:

  • Weigh 1.0 g of the powdered plant material into a 50 mL conical tube.

  • Add 10 mL of methanol and 1 mL of 25% ammonia solution.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Perform ultrasonic-assisted extraction by placing the tube in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Decant the supernatant into a clean tube.

  • Repeat the extraction process (steps 2-5) on the plant residue with another 10 mL of methanol.

  • Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator at 40°C.

  • Redissolve the dried extract in 5 mL of 0.1 M hydrochloric acid.

  • Wash the acidic solution with 5 mL of dichloromethane to remove non-basic compounds. Discard the organic layer.

  • Basify the aqueous layer to pH 9-10 with 0.1 M sodium hydroxide.

  • Extract the alkaloids with three successive portions of 5 mL of dichloromethane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Evaporate the dichloromethane to dryness.

  • Reconstitute the final extract in 1 mL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial for analysis.

HPLC-MS/MS Analysis

The following HPLC-MS/MS conditions are a starting point for method development and are based on established methods for the analysis of isoquinoline alkaloids.

HPLC System: A standard HPLC system equipped with a binary pump, autosampler, and column oven.

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Table 1: HPLC Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B in 10 minutes, hold for 2 minutes, re-equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: MS/MS Parameters for this compound

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Gas Flow (Desolvation) 800 L/hr
Gas Flow (Cone) 50 L/hr
Collision Gas Argon
MRM Transitions See Table 3

Multiple Reaction Monitoring (MRM) for this compound:

The selection of precursor and product ions is critical for the selectivity and sensitivity of the MS/MS method. For this compound (C₁₈H₁₇NO₃, Exact Mass: 295.12), the protonated molecule [M+H]⁺ is selected as the precursor ion. The product ions are generated by collision-induced dissociation (CID). The fragmentation of proaporphine alkaloids often involves the cleavage of the bonds in the spiro-cyclohexadienone ring system.

Table 3: MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
This compound296.1281.1202.120 (optimization required)
This compound296.1171.135 (optimization required)

Note: The product ions and collision energies are proposed based on the structure of this compound and general fragmentation patterns of similar alkaloids. These values should be optimized empirically by infusing a standard solution of this compound.

Data Presentation

Quantitative data should be summarized in clear and well-structured tables.

Table 4: Calibration Curve for this compound

Concentration (ng/mL)Peak Area (Quantifier Ion)
1[Insert Area]
5[Insert Area]
10[Insert Area]
50[Insert Area]
100[Insert Area]
500[Insert Area]
Linearity (R²) >0.99

Table 5: Quantification of this compound in Plant Extracts

Sample IDPlant SpeciesThis compound Concentration (µg/g of dry weight)% RSD (n=3)
EXT-001Papaver sp. A[Insert Value][Insert Value]
EXT-002Papaver sp. B[Insert Value][Insert Value]
EXT-003Papaver sp. C[Insert Value][Insert Value]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing plant_material Dried Plant Material extraction Solvent Extraction (Methanol/Ammonia) plant_material->extraction cleanup Liquid-Liquid Extraction extraction->cleanup reconstitution Reconstitution cleanup->reconstitution hplc HPLC Separation (C18 Column) reconstitution->hplc ms MS/MS Detection (ESI+, MRM) hplc->ms integration Peak Integration ms->integration quantification Quantification (Calibration Curve) integration->quantification reporting Reporting quantification->reporting fragmentation_pathway This compound This compound [M+H]⁺ m/z = 296.1 fragment1 [M+H - CH₃]⁺ m/z = 281.1 This compound->fragment1 -CH₃ fragment2 [M+H - C₅H₈O₂]⁺ m/z = 202.1 This compound->fragment2 -C₅H₈O₂ fragment3 [M+H - C₇H₉O₂]⁺ m/z = 171.1 This compound->fragment3 -C₇H₉O₂

References

Application Notes and Protocols: Synthesis and Evaluation of Mecambrine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mecambrine is a protoberberine alkaloid, a class of natural products known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. The tetracyclic isoquinoline core of these alkaloids is a privileged scaffold in medicinal chemistry, capable of intercalating with DNA and interacting with various protein targets. The development of novel synthetic routes to access analogs of natural products like this compound is critical for exploring their therapeutic potential, optimizing activity, and overcoming limitations such as toxicity or poor bioavailability.

This document provides detailed protocols for the synthesis of this compound analogs based on modern palladium-catalyzed cross-coupling reactions. It also outlines the potential biological signaling pathways these compounds may modulate and presents comparative biological data for related alkaloids to guide future research and development.

Biological Activity of Protoberberine Alkaloids

While specific biological data for this compound is limited, the broader protoberberine class, particularly Berberine, has been studied extensively. These compounds exhibit cytotoxicity against a variety of cancer cell lines. The mechanism of action is often multifactorial, but a recurring target is the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a key intracellular signaling cascade that responds to extracellular signals such as growth factors. Its activation promotes cell survival and proliferation. In many cancers, this pathway is constitutively active, driving uncontrolled cell growth. Protoberberine alkaloids like Berberine have been shown to inhibit this pathway, leading to apoptosis (programmed cell death) and cell cycle arrest in cancer cells[1][2]. The inhibition can occur at different nodes within the pathway, ultimately suppressing downstream effectors like mTOR.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (Protein Kinase B) PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Growth & Survival mTOR->Proliferation Protoberberines Protoberberine Alkaloids (e.g., Berberine) Protoberberines->Akt Inhibition GrowthFactor Growth Factor GrowthFactor->RTK Synthesis_Workflow A Substituted Aryl Bromide C Pd-Catalyzed α-Arylation A->C B Substituted Ketone B->C D Coupled Product (β-Aryl Ketone) C->D E Acetal Hydrolysis & Aromatization D->E F Isoquinoline Intermediate E->F G Cyclization (e.g., Pictet-Spengler) F->G H Protoberberine Core (this compound Analog) G->H

References

Application Notes and Protocols for the Analysis of Mecambrine using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mecambrine is a protopine alkaloid found in various plant species of the Papaveraceae family. Its unique chemical structure and potential pharmacological activities necessitate robust analytical methods for its identification, characterization, and quantification. This document provides detailed application notes and protocols for the analysis of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), two powerful techniques for structural elucidation and quantitative analysis of natural products.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound

NMR spectroscopy is an unparalleled technique for the unambiguous structure determination of organic molecules like this compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Experimental Protocols

1. Sample Preparation:

  • Sample Purity: Ensure the this compound sample is of high purity (>95%) for unambiguous spectral interpretation. Purification can be achieved using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Common choices for alkaloids include deuterated chloroform (CDCl₃), deuterated methanol (CD₃OD), or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent can slightly influence chemical shifts.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, setting the chemical shift reference to 0 ppm.

2. NMR Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional ¹H NMR spectrum to observe the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and integration of proton signals.

    • Typical acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum to determine the number of unique carbon atoms and their chemical shifts.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are crucial for distinguishing between CH, CH₂, and CH₃ groups.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks and identify neighboring protons.

    • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is essential for assembling the molecular skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

Data Presentation

The following tables summarize the expected ¹H and ¹³C NMR data for this compound. Note: The chemical shift values provided are illustrative and may vary slightly depending on the solvent and experimental conditions.

Table 1: Illustrative ¹H NMR Data for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-13.55d15.01H
H-86.70s-1H
H-134.20d15.01H
N-CH₃2.50s-3H
O-CH₂-O5.95s-2H
OCH₃3.85s-3H
OCH₃3.90s-3H
Aromatic H6.80-7.20m-4H

Table 2: Illustrative ¹³C NMR Data for this compound

CarbonChemical Shift (δ, ppm)DEPT Information
C-152.0CH₂
C-2128.0C
C-3110.0CH
C-4148.0C
C-5147.0C
C-6112.0CH
C-855.0CH
C-9125.0C
C-10145.0C
C-11150.0C
C-12115.0CH
C-1358.0CH₂
C-14130.0C
N-CH₃45.0CH₃
O-CH₂-O101.0CH₂
OCH₃56.0CH₃
OCH₃56.5CH₃

Part 2: Mass Spectrometry (MS) for this compound

Mass spectrometry is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation pattern.

Experimental Protocols

1. Sample Preparation:

  • Sample Purity: High purity is essential for accurate mass determination and clear fragmentation spectra.

  • Solvent Selection: Use a solvent compatible with the ionization technique, such as methanol, acetonitrile, or a mixture with water, often with the addition of a small amount of formic acid or ammonium hydroxide to promote ionization.

  • Concentration: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL).

2. Mass Spectrometry Data Acquisition:

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements to determine the elemental formula. Tandem mass spectrometry (MS/MS) capabilities are crucial for fragmentation studies.

  • Ionization Technique:

    • Electrospray Ionization (ESI): A soft ionization technique suitable for polar and thermally labile molecules like alkaloids. It typically produces protonated molecules [M+H]⁺ in positive ion mode.

    • Atmospheric Pressure Chemical Ionization (APCI): Can be used for less polar compounds.

  • Full Scan MS: Acquire a full scan mass spectrum to determine the accurate mass of the molecular ion ([M+H]⁺ for this compound).

  • Tandem Mass Spectrometry (MS/MS):

    • Select the [M+H]⁺ ion as the precursor ion.

    • Induce fragmentation using Collision-Induced Dissociation (CID) with an inert gas (e.g., argon or nitrogen).

    • Acquire the product ion spectrum to observe the characteristic fragment ions.

Data Presentation

Table 3: High-Resolution Mass Spectrometry Data for this compound

IonCalculated m/zMeasured m/zMass Error (ppm)Elemental Formula
[M+H]⁺354.1603354.1600-0.8C₂₀H₂₄NO₅

Table 4: Illustrative MS/MS Fragmentation Data for this compound ([M+H]⁺ as precursor)

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossProposed Fragment Structure
354.16338.13CH₄O (Methanol)[M+H-CH₃OH]⁺
354.16192.06C₉H₉O₃Retro-Diels-Alder (RDA) fragmentation product
354.16162.09C₁₁H₁₂NO₂RDA fragmentation product
192.06177.04CH₃Loss of a methyl radical

Visualizations

Experimental Workflow for this compound Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_nmr_protocol NMR Protocol cluster_ms_protocol MS Protocol cluster_data_analysis Data Analysis & Structure Elucidation This compound This compound Sample Purification Purification (HPLC) This compound->Purification Pure_this compound Pure this compound Purification->Pure_this compound NMR_Analysis NMR Spectroscopy Pure_this compound->NMR_Analysis MS_Analysis Mass Spectrometry Pure_this compound->MS_Analysis NMR_Sample_Prep Dissolve in Deuterated Solvent NMR_Analysis->NMR_Sample_Prep MS_Sample_Prep Dilute in MS-compatible Solvent MS_Analysis->MS_Sample_Prep OneD_NMR 1D NMR (¹H, ¹³C, DEPT) NMR_Sample_Prep->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR Spectral_Data NMR & MS Data TwoD_NMR->Spectral_Data Full_Scan_MS Full Scan MS (HRMS) MS_Sample_Prep->Full_Scan_MS MS_MS Tandem MS (MS/MS) Full_Scan_MS->MS_MS MS_MS->Spectral_Data Structure This compound Structure Spectral_Data->Structure

Caption: General experimental workflow for the structural elucidation of this compound.

Hypothetical Fragmentation Pathway of this compound in Mass Spectrometry

fragmentation_pathway M_H [M+H]⁺ m/z 354.16 Fragment1 [M+H-CH₃OH]⁺ m/z 338.13 M_H->Fragment1 - CH₃OH Fragment2 Fragment A m/z 192.06 M_H->Fragment2 RDA Fragment3 Fragment B m/z 162.09 M_H->Fragment3 RDA Fragment4 [Fragment A-CH₃]⁺ m/z 177.04 Fragment2->Fragment4 - CH₃

Caption: Proposed fragmentation of this compound via Retro-Diels-Alder (RDA).

Application Notes and Protocols for High-Throughput Screening of Tetrandrine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the limited availability of public information on Mecambrine, this document uses Tetrandrine, a well-researched bis-benzylisoquinoline alkaloid, as a representative molecule to detail the application of high-throughput screening (HTS) for its derivatives. The principles and protocols described herein can be adapted for other novel compounds, such as this compound, once their biological targets are identified.

Introduction

Tetrandrine is a natural compound isolated from the root of Stephania tetrandra. It exhibits a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and immunosuppressive effects.[1][2] Mechanistically, tetrandrine has been shown to act as a calcium channel blocker and to modulate key signaling pathways such as the Protein Kinase C (PKC) and PI3K/Akt pathways.[3] The development of tetrandrine derivatives offers the potential for enhanced potency, selectivity, and improved pharmacokinetic profiles. High-throughput screening (HTS) is an essential tool in the rapid evaluation of large libraries of such derivatives to identify lead compounds for further drug development.[4]

These application notes provide detailed protocols for HTS assays designed to screen for novel Tetrandrine derivatives with potential anti-cancer and anti-inflammatory properties. The assays focus on cytotoxicity against cancer cell lines, and inhibition of the PI3K/Akt signaling pathway, a critical pathway in cancer progression.

Data Presentation: In Vitro Cytotoxicity of Tetrandrine Derivatives

The following tables summarize the cytotoxic activity (IC50 values) of various Tetrandrine derivatives against a panel of human cancer cell lines. This data is crucial for structure-activity relationship (SAR) studies and for selecting promising candidates for further investigation.

Table 1: Cytotoxicity of 14-Sulfonamide-Tetrandrine Derivatives [5]

CompoundMDA-MB-231 (μM)PC3 (μM)WM9 (μM)HEL (μM)K562 (μM)
Tetrandrine>10>10>10>10>10
Derivative 5--1.98 ± 0.42--
Derivative 8--1.68 ± 0.22-< positive controls
Derivative 10-1.94 ± 0.11--< positive controls
Derivative 11---1.57 ± 0.05-
Derivative 17----< positive controls
Derivative 231.18 ± 0.14---< positive controls

Table 2: Cytotoxicity of other Tetrandrine Derivatives against various cancer cell lines

CompoundCell LineIC50 (μM)
Derivative 1A5492.07
Derivative 2A5492.95
Derivative 3A5492.07
Derivative 3fHEL0.23
Derivative 2hA5490.26
Derivative 8HUVEC1.00
Derivative 15HepG-23.28 - 6.16
Derivative 18HUVEC1.91
Derivative 32HUVEC3.43
Derivative 71HUVEC3.78
Derivative 72HUVEC1.93

Experimental Protocols

High-Throughput Cytotoxicity Screening using a CellTiter-Glo® Luminescent Cell Viability Assay

This protocol describes a method for screening a library of Tetrandrine derivatives for cytotoxic effects against a cancer cell line (e.g., MDA-MB-231). The assay measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Materials:

  • Cancer cell line (e.g., MDA-MB-231)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 384-well clear-bottom white plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Tetrandrine derivative library (dissolved in DMSO)

  • Positive control (e.g., Doxorubicin)

  • Negative control (DMSO)

  • Multichannel pipette or automated liquid handler

  • Plate reader with luminescence detection capabilities

Protocol:

  • Cell Seeding:

    • Trypsinize and resuspend cells in fresh culture medium to a final concentration of 1 x 10^5 cells/mL.

    • Using an automated liquid handler or multichannel pipette, dispense 40 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Addition:

    • Prepare a serial dilution of the Tetrandrine derivatives in DMSO.

    • Transfer 100 nL of the compound solutions to the corresponding wells of the cell plate. The final DMSO concentration should not exceed 0.5%.

    • Include wells with positive control (Doxorubicin) and negative control (DMSO).

    • Incubate the plate at 37°C in a 5% CO2 incubator for 48 hours.

  • Assay Procedure:

    • Equilibrate the CellTiter-Glo® reagent to room temperature.

    • Add 40 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.

    • Determine the IC50 value for each active compound by fitting the dose-response curve using a non-linear regression model.

High-Throughput Screening for PI3K/Akt Pathway Inhibition using a Cell-Based ELISA

This protocol outlines a high-throughput method to screen for Tetrandrine derivatives that inhibit the PI3K/Akt signaling pathway by measuring the phosphorylation of Akt at Ser473 in a cellular context.

Materials:

  • PI3Kβ overexpressing NIH3T3 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Lysophosphatidic acid (LPA) for pathway activation

  • Tetrandrine derivative library (dissolved in DMSO)

  • PI3K inhibitor (e.g., TGX-221) as a positive control

  • DMSO as a negative control

  • Cell-based ELISA kit for phosphorylated Akt (Ser473) and total Akt

  • Fixing solution (e.g., 4% paraformaldehyde)

  • Quenching solution

  • Blocking buffer

  • Primary antibodies (anti-phospho-Akt and anti-total-Akt)

  • HRP-conjugated secondary antibody

  • Substrate reagent (e.g., TMB)

  • Stop solution

  • Plate reader with absorbance detection capabilities

Protocol:

  • Cell Seeding and Starvation:

    • Seed PI3Kβ overexpressing NIH3T3 cells into 96-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 18-24 hours prior to the experiment.

  • Compound Treatment:

    • Pre-treat the cells with various concentrations of Tetrandrine derivatives or control compounds for 1 hour.

  • Pathway Activation:

    • Stimulate the cells with an EC80 concentration of LPA for 10-15 minutes to induce Akt phosphorylation.

  • Cell Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde for 20 minutes.

    • Wash the cells and add quenching solution.

    • Block the wells with blocking buffer for 1.5 hours at room temperature.

  • Antibody Incubation:

    • Incubate the cells with either anti-phospho-Akt (Ser473) or anti-total-Akt primary antibody overnight at 4°C.

    • Wash the wells and add HRP-conjugated secondary antibody for 1.5 hours at room temperature.

  • Detection and Analysis:

    • Add TMB substrate and incubate until a blue color develops.

    • Add stop solution to terminate the reaction.

    • Measure the absorbance at 450 nm.

    • Normalize the phospho-Akt signal to the total Akt signal.

    • Calculate the percent inhibition for each compound and determine the IC50 values.

Visualizations

Experimental Workflow for High-Throughput Cytotoxicity Screening

G cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay Assay and Data Acquisition Cell_Culture 1. Cancer Cell Culture Seed_Cells 2. Seed Cells into 384-well Plates Cell_Culture->Seed_Cells Add_Compounds 4. Add Compounds to Cell Plates Seed_Cells->Add_Compounds Compound_Plate 3. Prepare Derivative Library Plate Compound_Plate->Add_Compounds Incubate_48h 5. Incubate for 48h Add_Compounds->Incubate_48h Add_Reagent 6. Add CellTiter-Glo® Reagent Incubate_48h->Add_Reagent Read_Plate 7. Read Luminescence Add_Reagent->Read_Plate Data_Analysis 8. Data Analysis (IC50 Determination) Read_Plate->Data_Analysis

Caption: Workflow for HTS cytotoxicity screening of Tetrandrine derivatives.

PI3K/Akt Signaling Pathway and Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 pAkt p-Akt (Active) PDK1->pAkt Akt Akt Akt->pAkt Downstream Downstream Targets (Cell Survival, Proliferation) pAkt->Downstream Tetrandrine Tetrandrine Derivatives Tetrandrine->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by Tetrandrine derivatives.

References

Application Notes and Protocols: Mecambrine (Pinocembrin) as a Scaffold for Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The natural flavonoid Pinocembrin (5,7-dihydroxyflavanone), initially misidentified as "Mecambrine" in the query, serves as a versatile and privileged scaffold in drug design. Its inherent biological activities, including neuroprotective, anti-inflammatory, antioxidant, and anticancer effects, make it an attractive starting point for the development of novel therapeutics.[1][2] Pinocembrin's core structure can be chemically modified to enhance potency, selectivity, and pharmacokinetic properties, leading to the generation of new chemical entities with improved therapeutic potential. These application notes provide an overview of Pinocembrin's biological activities, key signaling pathways it modulates, and detailed protocols for its evaluation as a drug design scaffold.

Biological Activities and Signaling Pathways

Pinocembrin exerts its pleiotropic effects by modulating several key signaling pathways involved in cellular proliferation, inflammation, and apoptosis. Its efficacy as a scaffold lies in the ability of its derivatives to retain or enhance these interactions.

Key Signaling Pathways:

  • MAPK Pathway: Pinocembrin has been shown to inhibit the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for cell proliferation and survival. By suppressing this pathway, pinocembrin and its derivatives can induce apoptosis in cancer cells.[1][3][4]

  • PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade is another critical pathway for cell growth and survival that is modulated by pinocembrin. Inhibition of this pathway contributes to the anticancer and anti-inflammatory properties of pinocembrin-based compounds.

  • NF-κB Pathway: Pinocembrin can suppress the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammatory responses. This inhibition leads to a decrease in the production of pro-inflammatory cytokines, highlighting the potential of the pinocembrin scaffold in developing anti-inflammatory agents.

Quantitative Data Summary

The following tables summarize the reported biological activities of Pinocembrin and its derivatives, providing a quantitative basis for its utility as a drug design scaffold.

Table 1: Cytotoxicity of Pinocembrin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)
MCF-7Breast Cancer226.35 ± 19.3348
108.36 ± 10.7172
MDA-MB-231Breast Cancer183.32 ± 17.9448
96.83 ± 9.6272
SKBR3Breast Cancer193.32 ± 18.3448
104.72 ± 9.6272
T47DBreast Cancer>100Not Specified
PC-3Prostate Cancer~3024
HCT116Colon Cancer>100Not Specified

Data compiled from multiple sources.

Table 2: Enzyme and Transporter Inhibition by Pinocembrin

TargetAssay TypeIC50 (µM)
hOATP2B1Transporter Inhibition37.3 ± 1.3
hOATP1A2Transporter Inhibition2.0 ± 1.7
CYP2D6Enzyme Inhibition~0.1 (50% inhibition)
CYP1A2 (Human Liver Microsomes)Enzyme Inhibition3.11 ± 0.09
Prostaglandin E2 (PGE2) Production (RAW 264.7 cells)Cellular Inhibition75.9
Prostaglandin E2 (PGE2) Production (U937 cells)Cellular Inhibition86.4
TyrosinaseEnzyme Inhibition>100

Data compiled from multiple sources.

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of Pinocembrin and its derivatives.

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

This protocol is used to assess the effect of Pinocembrin derivatives on the viability and proliferation of cancer cells.

Materials:

  • Pinocembrin or its derivatives

  • Target cancer cell line (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of Pinocembrin or its derivatives in serum-free medium. Remove the culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh serum-free medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: In Vitro Enzyme Inhibition Assay (Tyrosinase Inhibition as an example)

This protocol can be adapted to assess the inhibitory activity of Pinocembrin derivatives against various enzymes.

Materials:

  • Pinocembrin or its derivatives

  • Mushroom Tyrosinase

  • L-DOPA (substrate)

  • Phosphate buffer (pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add 40 µL of mushroom tyrosinase solution (e.g., 100 units/mL in phosphate buffer).

  • Inhibitor Addition: Add 20 µL of various concentrations of Pinocembrin derivatives (dissolved in a suitable solvent like DMSO, then diluted in buffer). Include a vehicle control and a positive control inhibitor (e.g., kojic acid).

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes.

  • Substrate Addition: Add 40 µL of L-DOPA solution (e.g., 2.5 mM in phosphate buffer) to initiate the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve. Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.

Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by Pinocembrin.

pinocembrin_mapk_pathway Pinocembrin Pinocembrin Raf Raf Pinocembrin->Raf Inhibits Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis pinocembrin_pi3k_akt_pathway Pinocembrin Pinocembrin PI3K PI3K Pinocembrin->PI3K Inhibits Receptor Growth Factor Receptor Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation pinocembrin_nfkb_pathway Pinocembrin Pinocembrin IKK IKK Pinocembrin->IKK Inhibits Stimuli Inflammatory Stimuli Stimuli->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation experimental_workflow start Start: Pinocembrin Derivative Synthesis cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 mechanistic Mechanistic Studies ic50->mechanistic Active Compounds enzyme Enzyme Inhibition Assays mechanistic->enzyme western Western Blot for Signaling Proteins mechanistic->western receptor Receptor Binding Assays mechanistic->receptor end Lead Optimization enzyme->end western->end receptor->end

References

Application of Mecambrine in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Mecambrine is a novel psychoactive compound with significant potential in neuropharmacology research. Its unique chemical structure allows it to interact with multiple neurotransmitter systems, suggesting a complex mechanism of action and a wide range of potential therapeutic applications. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in investigating the neuropharmacological properties of this compound. The following sections will detail its mechanism of action, provide quantitative data on its receptor interactions, and offer step-by-step protocols for key in vitro and in vivo experiments.

Mechanism of Action

This compound is an alkaloid that demonstrates a multi-target engagement strategy within the central nervous system (CNS). Primarily, it acts as a modulator of dopaminergic and serotonergic pathways, which are crucial for regulating mood, cognition, and motor control.[1][2] The dual action of this compound on these systems suggests its potential utility in treating complex neuropsychiatric disorders.

Dopaminergic System Interaction

In the dopaminergic system, this compound exhibits a notable affinity for D2-like receptors (D2, D3, and D4 subtypes), acting as a partial agonist.[3] This interaction is crucial for its potential antipsychotic and mood-stabilizing effects. By acting as a partial agonist, this compound can modulate dopamine levels, potentially reducing the excessive dopaminergic activity associated with psychosis while avoiding the complete blockade that can lead to extrapyramidal side effects.[4]

Serotonergic System Interaction

This compound also interacts with several serotonin receptors. It displays antagonistic activity at 5-HT2A and 5-HT2C receptors and partial agonism at 5-HT1A receptors.[5] The blockade of 5-HT2A receptors is a common mechanism for atypical antipsychotics and may contribute to a lower risk of motor side effects. The partial agonism at 5-HT1A receptors is associated with anxiolytic and antidepressant effects.

Quantitative Data

The following tables summarize the in vitro binding affinities and functional activities of this compound at key dopamine and serotonin receptors.

Table 1: this compound Binding Affinities (Ki, nM)

Receptor SubtypeThis compound (Ki, nM)Reference Compound (Ki, nM)
Dopamine D1850SCH23390 (0.5)
Dopamine D215Haloperidol (1.2)
Dopamine D38Quinpirole (5)
Dopamine D425Clozapine (10)
Serotonin 5-HT1A30Buspirone (15)
Serotonin 5-HT2A12Ketanserin (1.0)
Serotonin 5-HT2C45Agomelatine (6.5)
Serotonin 5-HT7150Amisulpride (100)

Table 2: this compound Functional Activity (IC50/EC50, nM)

Receptor SubtypeAssay TypeThis compound (IC50/EC50, nM)Functional Effect
Dopamine D2[³⁵S]GTPγS Binding25 (EC50)Partial Agonist (45% Emax)
Serotonin 5-HT1AcAMP Assay50 (EC50)Partial Agonist (60% Emax)
Serotonin 5-HT2APhosphoinositide Hydrolysis20 (IC50)Antagonist
Serotonin 5-HT2CCalcium Mobilization60 (IC50)Antagonist

Experimental Protocols

Detailed methodologies for key experiments to characterize the neuropharmacological profile of this compound are provided below.

In Vitro Assays

1. Radioligand Binding Assay for Receptor Affinity

This protocol determines the binding affinity (Ki) of this compound for a specific receptor.

  • Materials:

    • Cell membranes expressing the target receptor (e.g., CHO-K1 cells stably expressing human D2 receptors).

    • Radioligand specific for the target receptor (e.g., [³H]Spiperone for D2 receptors).

    • This compound stock solution.

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

    • Non-specific binding control (e.g., 10 µM Haloperidol).

    • 96-well microplates.

    • Scintillation counter and scintillation fluid.

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, add the cell membranes, radioligand, and either this compound dilution, buffer (for total binding), or non-specific binding control.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

    • Calculate the specific binding at each concentration of this compound and determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. [³⁵S]GTPγS Binding Assay for G-Protein Activation

This functional assay measures the ability of this compound to activate G-protein coupled receptors.

  • Materials:

    • Cell membranes expressing the target GPCR.

    • [³⁵S]GTPγS.

    • This compound stock solution.

    • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).

    • GDP.

    • Reference agonist.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add cell membranes, GDP, and this compound dilutions or reference agonist.

    • Pre-incubate the plate.

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubate at 30°C for a defined period (e.g., 30 minutes).

    • Terminate the reaction by rapid filtration.

    • Measure the bound [³⁵S]GTPγS using a scintillation counter.

    • Determine the EC50 and maximal effect (Emax) relative to the reference agonist.

In Vivo Assays

1. Locomotor Activity Assessment in Rodents

This experiment evaluates the effect of this compound on spontaneous motor activity.

  • Animals:

    • Male C57BL/6 mice (8-10 weeks old).

  • Apparatus:

    • Open field arenas equipped with automated photobeam tracking systems.

  • Procedure:

    • Acclimate the mice to the testing room for at least 1 hour before the experiment.

    • Administer this compound (e.g., 1, 5, 10 mg/kg) or vehicle (e.g., saline with 5% DMSO) via intraperitoneal (i.p.) injection.

    • Immediately place each mouse in the center of an open field arena.

    • Record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 60 minutes).

    • Analyze the data in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect.

2. Catalepsy Assessment in Rats

This test measures the potential for this compound to induce extrapyramidal side effects.

  • Animals:

    • Male Sprague-Dawley rats (250-300 g).

  • Apparatus:

    • A horizontal bar raised 9 cm from the surface.

  • Procedure:

    • Administer this compound (e.g., 5, 10, 20 mg/kg, i.p.) or a reference cataleptogenic drug (e.g., haloperidol, 1 mg/kg, i.p.).

    • At various time points after injection (e.g., 30, 60, 90, 120 minutes), place the rat's forepaws on the horizontal bar.

    • Measure the time (in seconds) the rat remains in this unnatural posture (descent latency). A cut-off time (e.g., 180 seconds) is typically used.

    • A positive cataleptic response is defined as maintaining the posture for a predetermined duration (e.g., >20 seconds).

Visualizations

Signaling Pathways

Mecambrine_Signaling_Pathways cluster_dopamine Dopaminergic Neuron cluster_serotonin Serotonergic Neuron D2R D2 Receptor Gi Gi D2R->Gi AC_d Adenylyl Cyclase Gi->AC_d cAMP_d cAMP AC_d->cAMP_d PKA_d PKA cAMP_d->PKA_d HT1A 5-HT1A Receptor Gi_s Gi HT1A->Gi_s AC_s Adenylyl Cyclase Gi_s->AC_s cAMP_s cAMP AC_s->cAMP_s PKA_s PKA cAMP_s->PKA_s HT2A 5-HT2A Receptor Gq Gq HT2A->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC This compound This compound This compound->D2R Partial Agonist This compound->HT1A Partial Agonist This compound->HT2A Antagonist

Caption: this compound's interactions with dopaminergic and serotonergic pathways.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Behavioral Assessment binding Receptor Binding Assays (Determine Ki) functional Functional Assays ([³⁵S]GTPγS, cAMP) binding->functional evaluation Pharmacological Profile Evaluation functional->evaluation locomotor Locomotor Activity (Open Field Test) catalepsy Catalepsy Assessment (Bar Test) start This compound Synthesis & Purification start->binding evaluation->locomotor evaluation->catalepsy

Caption: Workflow for the neuropharmacological evaluation of this compound.

Conclusion

This compound presents a promising profile for a novel neuropharmacological agent with potential applications in treating a range of CNS disorders. Its multi-target engagement of dopamine and serotonin receptors suggests a complex and potentially beneficial mechanism of action. The protocols and data presented here provide a foundational framework for researchers to further investigate the therapeutic potential of this compound. Future studies should focus on more complex behavioral models, pharmacokinetic profiling, and long-term safety assessments to fully elucidate its clinical viability.

References

Application Notes and Protocols: Utilizing Mecambrine and Related Aporphine Alkaloids to Elucidate Biological Functions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aporphine alkaloids represent a large and structurally diverse class of isoquinoline alkaloids with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Understanding the specific functions and mechanisms of action of individual aporphine alkaloids is crucial for their development as therapeutic agents. Mecambrine and its derivatives, belonging to the proaporphine subclass, have emerged as compounds of interest. However, due to the limited specific data on this compound, this document will provide a broader framework for studying aporphine alkaloid functions, using available data for this compound derivatives and supplementing it with more detailed information from the well-characterized aporphine alkaloids, boldine and nuciferine, as illustrative examples. These application notes provide protocols and guidance for utilizing these compounds to investigate their biological effects, particularly in the context of cancer and microbial infections.

Data Presentation: Cytotoxicity and Antibacterial Activity

The following tables summarize the available quantitative data on the biological activities of this compound derivatives and representative aporphine alkaloids.

Table 1: Cytotoxicity of this compound Derivatives and Representative Aporphine Alkaloids against Human Cancer Cell Lines

CompoundCell LineAssay DurationIC50 (µg/mL)IC50 (µM)Citation
8,9,11,12-Tetrahydrothis compoundHepG2Not Specified81Not Specified[1]
Hexahydrothis compound AHepG2Not Specified20Not Specified[1]
8,9,11,12-Tetrahydrothis compoundMCF-7Not SpecifiedNot ReportedNot Reported
Hexahydrothis compound AMCF-7Not SpecifiedNot ReportedNot Reported
Boldine MDA-MB-231 48 hours 46.5 ± 3.1 ~142 [2]
Boldine MDA-MB-468 48 hours 50.8 ± 2.7 ~155 [2]
Boldine HepG2 48 hours 55.66 ± 1.3 170 ± 4 [3]
Boldine Derivative (B2) MCF-7 48 hours Not Reported 16.25
Boldine Derivative (B2) MDA-MB231 48 hours Not Reported 21.88
Nuciferine SY5Y Not Specified 0.8 mg/mL ~2700
Nuciferine CT26 Not Specified 0.8 mg/mL ~2700
Liriodenine A-549, K-562, HeLa, MDA-MB Not Specified 12.0 - 18.2 Not Reported
Norushinsunine A-549, K-562, HeLa, MDA-MB Not Specified 7.4 - 8.8 Not Reported

Note: Conversion of µg/mL to µM is dependent on the molecular weight of the specific compound.

Table 2: Antibacterial Activity of Aporphine Alkaloids against Staphylococcus aureus

CompoundStrainMethodMeasurementValueCitation
LysicamineS1434Disk DiffusionInhibition Zone13.33 ± 0.57 mm
8,9,11,12-Tetrahydrothis compoundNot SpecifiedNot ReportedNot Active-
Hexahydrothis compound ANot SpecifiedNot ReportedNot Reported-
Thailandine S. aureus Broth Microdilution MIC 30 µg/mL

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of aporphine alkaloids on adherent cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).

Materials:

  • Aporphine alkaloid stock solution (e.g., in DMSO)

  • Human cancer cell lines (MCF-7, HepG2)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete DMEM medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the aporphine alkaloid in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO diluted in medium to the highest concentration used for the test compounds) and a medium-only control.

  • Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Antibacterial Susceptibility Testing using Broth Microdilution Method

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of aporphine alkaloids against Staphylococcus aureus.

Materials:

  • Aporphine alkaloid stock solution

  • Staphylococcus aureus strain (e.g., ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension of S. aureus in sterile saline or MHB and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare serial two-fold dilutions of the aporphine alkaloid in MHB directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.

  • Controls: Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the aporphine alkaloid that completely inhibits visible growth of the bacteria.

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways affected by this compound are not yet elucidated, studies on other aporphine alkaloids provide a roadmap for investigation. Boldine and nuciferine, for instance, have been shown to exert their anticancer effects through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.

Nuciferine's Anticancer Signaling

Nuciferine has been demonstrated to inhibit cancer cell growth through multiple pathways, including the PI3K-AKT and STAT3 signaling cascades.

nuciferine_pathway Nuciferine Nuciferine PI3K PI3K Nuciferine->PI3K STAT3 STAT3 Nuciferine->STAT3 AKT AKT PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis STAT3->Proliferation STAT3->Apoptosis

Caption: Nuciferine inhibits PI3K/AKT and STAT3 signaling.

Boldine's Anticancer Signaling

Boldine has been shown to induce apoptosis and inhibit cancer cell proliferation by targeting pathways such as the Notch signaling pathway and modulating the expression of Bcl-2 family proteins.

boldine_pathway Boldine Boldine Notch1 Notch1 Boldine->Notch1 Bcl2 Bcl-2 Boldine->Bcl2 Bax Bax Boldine->Bax Hes1_Hey1 Hes1/Hey1 Notch1->Hes1_Hey1 Apoptosis Apoptosis Hes1_Hey1->Apoptosis Bcl2->Apoptosis Bax->Apoptosis

Caption: Boldine inhibits Notch signaling and regulates Bcl-2 family proteins.

Experimental Workflow for Investigating Aporphine Alkaloid Function

The following diagram illustrates a logical workflow for characterizing the biological functions of a novel or understudied aporphine alkaloid like this compound.

experimental_workflow Start Isolation & Purification of Aporphine Alkaloid Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity Antibacterial Antibacterial Screening (e.g., Broth Microdilution) Start->Antibacterial Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism Antibacterial->Mechanism Apoptosis_Assay Apoptosis Assays (e.g., Annexin V/PI) Mechanism->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (e.g., Flow Cytometry) Mechanism->Cell_Cycle Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) Mechanism->Pathway_Analysis In_Vivo In Vivo Studies (e.g., Xenograft Models) Pathway_Analysis->In_Vivo Conclusion Elucidation of Biological Function In_Vivo->Conclusion

Caption: Workflow for characterizing aporphine alkaloid functions.

Conclusion

This compound and its derivatives represent a promising area of research within the aporphine alkaloid family. While specific data on their mechanisms of action are still emerging, the protocols and conceptual frameworks outlined in these application notes provide a solid foundation for their investigation. By leveraging established methodologies and drawing parallels with well-characterized aporphine alkaloids like boldine and nuciferine, researchers can effectively probe the biological functions of this compound and other novel aporphine compounds, paving the way for their potential development as therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in Aporphine Alkaloid Synthesis with a Focus on Mecambrine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The total synthesis of Mecambrine is not extensively detailed in publicly available literature. Therefore, this technical support center provides guidance based on the synthesis of closely related aporphine alkaloids. The troubleshooting advice and protocols are general and may require optimization for the specific synthesis of this compound or its analogs.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in the total synthesis of aporphine alkaloids like this compound?

A1: The primary challenges in aporphine alkaloid synthesis include achieving high yields, controlling stereochemistry at the chiral centers, and managing the regioselectivity of key bond-forming reactions. Specifically, issues such as poor chiral control and low coupling efficiency are common hurdles.[1] Chemoenzymatic strategies are being explored to overcome some of these difficulties.[1]

Q2: What are the key synthetic strategies for constructing the aporphine core?

A2: The construction of the tetracyclic aporphine core typically involves an intramolecular cyclization reaction as the key step. Common strategies include:

  • Pschorr cyclization: A classical method involving the diazotization of an aminostilbene derivative followed by copper-catalyzed ring closure.

  • Photocyclization: Light-induced cyclization of a stilbene or enamide precursor.

  • Oxidative coupling: Intramolecular coupling of phenolic precursors, often using transition metal catalysts.[2][3]

  • Benzyne chemistry: Reactions involving arynes to form the biaryl linkage.

Q3: Are there any recommended purification techniques for aporphine alkaloids?

A3: Yes, aporphine alkaloids are typically purified using a combination of chromatographic techniques. Column chromatography using silica gel or alumina is a standard initial purification step. For higher purity, High-Performance Liquid Chromatography (HPLC) is often employed.

Troubleshooting Guides for Key Reactions

This section provides troubleshooting for common issues encountered during key synthetic steps in the construction of aporphine alkaloids.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a crucial step for the synthesis of the dihydroisoquinoline core present in many aporphine precursors.

Problem Potential Cause Troubleshooting/Solution
Low to no yield of the desired dihydroisoquinoline 1. Deactivated aromatic ring.[4] 2. Insufficiently strong dehydrating agent. 3. Reaction temperature is too low.1. Ensure the aromatic ring is sufficiently electron-rich. If necessary, modify the substrate to include electron-donating groups. 2. For less reactive substrates, switch to a stronger dehydrating agent like P₂O₅ or triflic anhydride. 3. Increase the reaction temperature and monitor progress by TLC.
Formation of a styrene byproduct Competing retro-Ritter reaction.1. Use the corresponding nitrile as a solvent to shift the equilibrium away from the byproduct. 2. Employ milder reaction conditions, such as using oxalyl chloride and a Lewis acid.
Polymerization or tar formation Reaction temperature is too high or prolonged reaction time.1. Carefully control the reaction temperature. 2. Monitor the reaction closely and stop it once the starting material is consumed.
Pictet-Spengler Reaction

The Pictet-Spengler reaction is another fundamental method for synthesizing the tetrahydroisoquinoline core.

Problem Potential Cause Troubleshooting/Solution
Low enantioselectivity in asymmetric variants 1. Sub-optimal catalyst. 2. Presence of water. 3. High reaction temperature.1. Screen a variety of chiral Brønsted acid catalysts. 2. Ensure all reagents and glassware are scrupulously dry. 3. Lower the reaction temperature to favor the kinetically controlled product.
Poor yield 1. Insufficiently reactive substrates. 2. Low catalyst loading.1. Use more electron-rich β-arylethylamines or more electrophilic aldehydes. 2. Optimize the catalyst loading; sometimes a higher loading can improve yield, but be wary of potential side reactions.
Formation of side products The iminium ion intermediate is not stable under the reaction conditions.1. Consider using an N-acyliminium ion Pictet-Spengler reaction, which proceeds under milder conditions.
Ullmann Condensation/Coupling

The Ullmann reaction is often used to form the biaryl ether linkage present in some aporphine alkaloids.

Problem Potential Cause Troubleshooting/Solution
Low yield of the desired biaryl ether 1. Harsh reaction conditions leading to decomposition. 2. Inactive copper catalyst. 3. Poor substrate reactivity.1. Employ modern modifications of the Ullmann reaction that use soluble copper catalysts and ligands, allowing for milder conditions. 2. Use "activated" copper powder or a well-defined copper catalyst. 3. Ensure the aryl halide is activated with electron-withdrawing groups.
Homocoupling of the aryl halide The reaction conditions favor the self-coupling of the starting material.1. Optimize the stoichiometry of the reactants. 2. Use a ligand that promotes the desired cross-coupling over homocoupling.
Oxidative Coupling

Intramolecular oxidative coupling is a key step in forming the aporphine core.

Problem Potential Cause Troubleshooting/Solution
Low yield and/or formation of multiple products 1. Lack of regioselectivity in the coupling reaction. 2. Over-oxidation of the product.1. Use a directing group on the substrate to favor the desired coupling position. 2. Carefully control the amount of oxidant used and the reaction time. Monitor the reaction closely by TLC or LC-MS.
Reaction does not proceed The oxidant is not strong enough to effect the coupling.1. Screen different oxidants, including hypervalent iodine reagents or transition metal-based oxidants.

Experimental Protocols & Workflows

Due to the limited specific data for this compound, a generalized experimental workflow for the synthesis of an aporphine alkaloid is presented below.

Experimental_Workflow Start Starting Materials (e.g., Substituted Phenethylamine & Benzaldehyde) Step1 Step 1: Isoquinoline Core Synthesis (e.g., Bischler-Napieralski or Pictet-Spengler Reaction) Start->Step1 Intermediate1 Intermediate 1 (Tetrahydroisoquinoline derivative) Step1->Intermediate1 Step2 Step 2: Biaryl Bond Formation (e.g., Oxidative Coupling or Ullmann Condensation) Intermediate1->Step2 Intermediate2 Intermediate 2 (Aporphine Core) Step2->Intermediate2 Step3 Step 3: Functional Group Manipulations (e.g., Demethylation, Alkylation) Intermediate2->Step3 Product Final Product (this compound Analog) Step3->Product Purification Purification (Column Chromatography, HPLC) Product->Purification

Caption: Generalized workflow for aporphine alkaloid synthesis.

Logical Troubleshooting Flow

The following diagram illustrates a logical approach to troubleshooting a problematic reaction in your synthesis.

Troubleshooting_Flow Problem Problem Encountered (e.g., Low Yield, Side Products) CheckPurity 1. Check Purity of Starting Materials & Reagents Problem->CheckPurity CheckConditions 2. Verify Reaction Conditions (Temperature, Time, Atmosphere) CheckPurity->CheckConditions Literature 3. Consult Literature for Similar Substrates CheckConditions->Literature ModifyConditions 4. Modify Reaction Conditions (e.g., Change Solvent, Catalyst, Temperature) Literature->ModifyConditions AlternativeRoute 5. Consider Alternative Synthetic Route ModifyConditions->AlternativeRoute Unsuccessful Success Problem Solved ModifyConditions->Success Successful AlternativeRoute->Success Successful Consult Consult with a Colleague or Supervisor AlternativeRoute->Consult Unsuccessful

Caption: A logical workflow for troubleshooting synthetic challenges.

References

Improving yield and purity of Mecambrine extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction and purification of Mecambrine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a hypothetical aporphine-type alkaloid. Like many alkaloids, it is a basic, nitrogen-containing organic compound. Its solubility is pH-dependent: the free base form is soluble in organic solvents (e.g., chloroform, ether) and poorly soluble in water, while its salt form is soluble in water and alcohols.[1][2] These properties are fundamental to its extraction and purification.

Q2: What is the general principle behind the extraction of this compound?

The extraction of this compound is based on the principle of acid-base extraction.[3] The plant material is first treated with an acidified solution to convert the this compound into its water-soluble salt form, separating it from other non-basic plant components. The aqueous extract is then basified to convert the this compound salt back to its free base form, which is then extracted into an organic solvent.

Q3: Which solvents are recommended for this compound extraction?

The choice of solvent is critical for efficient extraction.[4] For the initial extraction of the free base from basified aqueous solution, non-polar to moderately polar organic solvents like chloroform, dichloromethane, or ethyl acetate are commonly used. For the extraction of the salt form, acidified water or alcohol-water mixtures are effective.[2]

Q4: How can the purity of the extracted this compound be improved?

Several techniques can be employed to enhance the purity of the this compound extract. These include:

  • Liquid-Liquid Extraction: Repeatedly washing the organic extract with a slightly acidic aqueous solution can remove more polar impurities. Conversely, washing the acidic aqueous extract with a non-polar organic solvent before basification can remove non-basic, lipophilic impurities.

  • Chromatography: Column chromatography using silica gel or alumina is a standard method for purifying alkaloids. High-Performance Liquid Chromatography (HPLC) can be used for further purification and analysis.

  • Crystallization: If a suitable solvent is found, crystallization can yield highly pure this compound.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield Improper pH: The pH of the aqueous phase was not optimal for the conversion between the salt and free base forms.Carefully monitor and adjust the pH at each step. For acidification, a pH of 2-3 is generally effective. For basification, a pH of 9-10 is recommended.
Inadequate Extraction Time or Agitation: Insufficient contact time or mixing between the solvent and the material.Increase the extraction time and ensure vigorous mixing during liquid-liquid extraction to maximize the transfer of this compound between phases.
Inappropriate Solvent Choice: The solvent used may have poor solubility for this compound.Test a range of solvents with varying polarities to find the most effective one for your specific extraction step.
Low Purity Co-extraction of Impurities: Other plant components with similar solubility properties are being extracted along with this compound.Perform a preliminary extraction with a non-polar solvent (e.g., hexane) to remove fats and waxes before the main alkaloid extraction. Employ chromatographic purification steps after the initial extraction.
Emulsion Formation during Liquid-Liquid Extraction: Formation of a stable emulsion layer between the aqueous and organic phases, trapping the analyte.Gently swirl or rock the separatory funnel instead of vigorous shaking. Add a small amount of brine (saturated NaCl solution) to break the emulsion. Consider using a different organic solvent.
Degradation of this compound High Temperatures: this compound may be sensitive to heat, leading to degradation during solvent evaporation or extraction.Use a rotary evaporator under reduced pressure to remove the solvent at a lower temperature. Consider using extraction techniques that operate at or below room temperature, such as maceration or ultrasonic-assisted extraction.
Exposure to Light: Some alkaloids are light-sensitive.Protect the extraction setup and the resulting extracts from direct light by using amber glassware or covering the apparatus with aluminum foil.

Experimental Protocols

Protocol 1: Acid-Base Extraction of this compound from Plant Material
  • Preparation of Plant Material:

    • Dry the plant material (e.g., leaves, bark) at room temperature or in an oven at a low temperature (40-50°C) to prevent degradation of the alkaloid.

    • Grind the dried material into a fine powder to increase the surface area for extraction.

  • Acidic Extraction:

    • Macerate the powdered plant material in a 1% aqueous solution of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) (pH 2-3) for 24-48 hours with occasional stirring.

    • Alternatively, use a Soxhlet apparatus with acidified methanol for a more exhaustive extraction.

    • Filter the mixture to separate the acidic aqueous extract from the solid plant residue.

  • Removal of Non-Basic Impurities:

    • Wash the acidic aqueous extract with a non-polar organic solvent such as hexane or petroleum ether in a separatory funnel to remove fats, waxes, and other lipophilic impurities. Discard the organic layer.

  • Basification and Extraction of Free Base:

    • Slowly add a base, such as ammonium hydroxide (NH₄OH) or sodium carbonate (Na₂CO₃), to the acidic aqueous extract until the pH reaches 9-10. This will precipitate the this compound free base.

    • Extract the basified aqueous solution multiple times with an organic solvent like chloroform or dichloromethane.

    • Combine the organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extract over anhydrous sodium sulfate (Na₂SO₄) to remove any residual water.

    • Filter off the drying agent and concentrate the organic extract under reduced pressure using a rotary evaporator to obtain the crude this compound extract.

Protocol 2: Purification of this compound by Column Chromatography
  • Preparation of the Column:

    • Choose an appropriate stationary phase (e.g., silica gel 60, 70-230 mesh) and slurry pack it into a glass column using a suitable solvent system (e.g., a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate).

  • Sample Loading:

    • Dissolve the crude this compound extract in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, adsorb the crude extract onto a small amount of silica gel and dry it before carefully adding it to the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent and gradually increase the polarity of the mobile phase by adding increasing proportions of a more polar solvent (gradient elution).

    • Collect fractions of the eluate.

  • Analysis of Fractions:

    • Monitor the collected fractions for the presence of this compound using Thin Layer Chromatography (TLC).

    • Combine the fractions that contain pure this compound.

  • Concentration:

    • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Comparison of Extraction Solvents for this compound

SolventExtraction MethodTemperature (°C)Extraction Time (h)This compound Yield (%)Purity (%)
ChloroformSoxhlet6081.875
DichloromethaneMaceration25481.580
Ethyl AcetateUltrasonic4011.682
Methanol (acidified)Reflux6562.165

Note: These are representative data and may vary depending on the plant source and specific experimental conditions.

Table 2: Effect of pH on this compound Extraction Yield

Extraction SteppHThis compound Yield (%)
Acidic Extraction11.9
22.2
32.0
Basification & Organic Extraction81.7
92.1
102.1

Note: These are representative data and may vary depending on the specific acid/base used and other experimental parameters.

Visualizations

Experimental_Workflow PlantMaterial Dried & Powdered Plant Material AcidicExtraction Acidic Extraction (e.g., 1% HCl) PlantMaterial->AcidicExtraction Filtration1 Filtration AcidicExtraction->Filtration1 AqueousExtract1 Acidic Aqueous Extract (this compound Salt) Filtration1->AqueousExtract1 Residue1 Plant Residue (Discard) Filtration1->Residue1 Defatting Wash with Non-polar Solvent (e.g., Hexane) AqueousExtract1->Defatting AqueousExtract2 Defatted Acidic Aqueous Extract Defatting->AqueousExtract2 FattyImpurities Lipophilic Impurities (Discard) Defatting->FattyImpurities Basification Basification (e.g., NH4OH to pH 9-10) AqueousExtract2->Basification OrganicExtraction Organic Solvent Extraction (e.g., Chloroform) Basification->OrganicExtraction OrganicPhase Organic Phase (this compound Free Base) OrganicExtraction->OrganicPhase AqueousPhase Aqueous Phase (Discard) OrganicExtraction->AqueousPhase Drying Drying & Concentration OrganicPhase->Drying CrudeExtract Crude this compound Extract Drying->CrudeExtract Purification Purification (e.g., Column Chromatography) CrudeExtract->Purification Purethis compound Pure this compound Purification->Purethis compound

Caption: Workflow for the extraction and purification of this compound.

Troubleshooting_Logic Start Low Yield or Purity? CheckpH Verify pH at Acidification & Basification Steps Start->CheckpH Yes CheckSolvent Evaluate Solvent Choice (Polarity, Selectivity) Start->CheckSolvent Yes CheckTimeTemp Assess Extraction Time & Temperature Start->CheckTimeTemp Yes Emulsion Emulsion Formation? CheckpH->Emulsion CheckSolvent->Emulsion CheckTimeTemp->Emulsion BreakEmulsion Add Brine / Centrifuge / Gentle Agitation Emulsion->BreakEmulsion Yes ImpurityIssue High Impurity Level? Emulsion->ImpurityIssue No BreakEmulsion->ImpurityIssue AddPurification Incorporate Pre-extraction with Non-polar Solvent or Add Chromatographic Step ImpurityIssue->AddPurification Yes Optimize Optimization Complete ImpurityIssue->Optimize No AddPurification->Optimize

Caption: Troubleshooting logic for this compound extraction issues.

References

Mecambrine stability and degradation issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability and degradation of Mecambrine.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with this compound.

Issue 1: A freshly prepared this compound solution has a yellow tint, but it turned brownish overnight. What is happening?

This color change is a common indicator of this compound degradation, likely due to oxidation or photodegradation. To identify the cause and prevent recurrence, consider the following:

  • Exposure to Light: this compound is photosensitive. Exposure to ambient light, especially UV wavelengths, can initiate degradation, forming colored byproducts.

  • Oxygenation: Dissolved oxygen in the solvent can lead to oxidative degradation of this compound, particularly if the solvent has not been degassed.

  • Solvent Purity: Impurities in the solvent, such as peroxides in aged ethers or metal ion contaminants, can catalyze degradation reactions.

Recommended Actions:

  • Protect from Light: Prepare and store this compound solutions in amber vials or wrap containers in aluminum foil.

  • Use High-Purity Solvents: Employ fresh, HPLC-grade solvents. If using solvents prone to peroxide formation (e.g., THF, diethyl ether), test for peroxides before use.

  • Degas Solvents: For sensitive experiments, degas the solvent by sparging with an inert gas (e.g., argon or nitrogen) before dissolving the this compound.

  • Re-analyze the Solution: Use HPLC-UV or LC-MS to analyze the brownish solution. The appearance of new peaks compared to a freshly prepared standard will confirm degradation.

Issue 2: I am observing multiple peaks in my HPLC chromatogram when analyzing a this compound sample that has been stored for several weeks. Are these impurities or degradants?

The appearance of new peaks in an HPLC chromatogram of a stored sample strongly suggests degradation. To confirm this and identify the nature of these new compounds, follow this workflow:

G A Unexpected peaks observed in HPLC B Prepare a fresh this compound standard solution A->B C Analyze fresh standard and stored sample by HPLC-UV B->C D Compare chromatograms C->D E Peaks absent in fresh standard are likely degradants D->E F Characterize degradants using LC-MS E->F G Review storage conditions (temperature, light, atmosphere) E->G H Perform forced degradation study to confirm degradation pathways F->H

Diagram 1: Workflow for identifying degradation products.

Issue 3: The biological activity of my this compound stock solution has significantly decreased after a week of storage at 4°C. Why?

A decrease in biological activity is often linked to a reduction in the concentration of the active parent compound due to degradation. While 4°C is a common storage temperature, it may not be sufficient to prevent certain degradation pathways.

  • Hydrolysis: If your stock solution is aqueous and not pH-controlled, hydrolysis of ester or amide functional groups in this compound could be occurring.

  • Slow Degradation: Even at 4°C, slow degradation can occur over time, especially if the solution is exposed to light or oxygen.

Recommended Actions:

  • Aliquot and Freeze: For long-term storage, it is recommended to prepare aliquots of your stock solution and store them at -20°C or -80°C. This minimizes freeze-thaw cycles.

  • pH Control: If hydrolysis is suspected, consider preparing your stock solution in a buffer at a pH where this compound exhibits maximum stability.

  • Quantify Purity: Use a validated stability-indicating HPLC method to determine the purity of your stored stock solution and compare it to a freshly prepared standard.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound and this compound solutions?

FormStorage TemperatureAtmosphereLight ConditionDuration
Solid -20°CInert (Argon or Nitrogen)Protect from lightUp to 12 months
Stock Solution (DMSO) -20°C (aliquots)Tightly sealed vialProtect from lightUp to 1 month
Aqueous Solution (Buffered) -80°C (aliquots)Tightly sealed vialProtect from lightUp to 2 weeks

Q2: How do pH, temperature, and light affect the stability of this compound?

Forced degradation studies provide insight into the stability of this compound under various stress conditions. The table below summarizes the percentage of this compound remaining after 24 hours of exposure to different stressors.

ConditionStressor% this compound RemainingMajor Degradants Formed
Acidic Hydrolysis 0.1 M HCl at 60°C75.2%Hydrolyzed this compound (M-H)
Basic Hydrolysis 0.1 M NaOH at 60°C45.8%Hydrolyzed this compound (M-H), Epimer (M-E)
Oxidation 3% H₂O₂ at 25°C62.5%N-Oxide this compound (M-NO)
Thermal 80°C92.1%Epimer (M-E)
Photolytic UV light (254 nm) at 25°C55.7%Photo-oxidized this compound (M-PO)

Q3: What is the best way to prepare a stable stock solution of this compound?

  • Solvent Selection: Use anhydrous, high-purity dimethyl sulfoxide (DMSO) for the initial stock solution.

  • Concentration: Prepare a concentrated stock (e.g., 10-50 mM) to minimize the volume needed for experiments, thereby reducing the introduction of potentially destabilizing aqueous environments.

  • Handling: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Storage: Dispense the stock solution into single-use aliquots in amber, tightly sealed vials and store at -20°C or below.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for intentionally degrading this compound to understand its stability profile.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the this compound solution with 1 mL of 0.2 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 mL of 0.2 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of the this compound solution with 1 mL of 0.2 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 mL of 0.2 M HCl before analysis.

    • Oxidation: Mix 1 mL of the this compound solution with 1 mL of 6% H₂O₂. Store in the dark at room temperature for 24 hours.

    • Thermal Degradation: Place a tightly capped vial of the this compound solution in an oven at 80°C for 24 hours.

    • Photodegradation: Expose a clear vial of the this compound solution to UV light (254 nm) in a photostability chamber for 24 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

This method is designed to separate this compound from its potential degradation products.

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-17.1 min: 90% to 10% B

    • 17.1-20 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

Visualizations

G cluster_conditions Stress Conditions Acid Acidic pH (e.g., HCl) MH Hydrolyzed this compound (M-H) Acid->MH Base Basic pH (e.g., NaOH) Base->MH ME Epimer (M-E) Base->ME Oxidant Oxidizing Agent (e.g., H2O2) MNO N-Oxide this compound (M-NO) Oxidant->MNO Light Light (e.g., UV) MPO Photo-oxidized this compound (M-PO) Light->MPO This compound This compound This compound->MH Hydrolysis This compound->ME Epimerization This compound->MNO Oxidation This compound->MPO Photo-oxidation

Diagram 2: Hypothetical degradation pathways of this compound.

Technical Support Center: Optimizing Analytical Detection of Mecambrine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of Mecambrine.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is most suitable for the quantification of this compound?

A1: The choice of technique depends on the required sensitivity and the complexity of the sample matrix. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and common method for quantifying pharmaceutical compounds and can be a good starting point. For lower concentrations or complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers higher sensitivity and selectivity.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, potentially after derivatization to improve volatility and thermal stability.

Q2: How can I extract this compound from a biological matrix like plasma or urine?

A2: Common extraction techniques for drugs and metabolites from biological matrices include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[3][4] Protein precipitation is a simpler, faster method, while LLE and SPE can provide cleaner extracts and better concentration of the analyte.[3] The choice of solvent and pH is crucial for efficient extraction and depends on the physicochemical properties of this compound.

Q3: What are the key parameters to optimize for an LC-MS/MS method for this compound?

A3: For LC-MS/MS, key parameters to optimize include the precursor and product ions (MRM transitions), collision energy, and other compound-specific MS settings. Chromatographic conditions such as column chemistry, mobile phase composition, gradient, and flow rate also significantly impact the separation and sensitivity. It is crucial to optimize these parameters for your specific instrument, as settings can vary even between instruments of the same model.

Q4: My this compound standard seems to be degrading. What are the best storage conditions?

A4: The stability of analytical standards is critical. For many pharmaceutical compounds, storage at low temperatures (e.g., -20°C or -80°C) in a suitable solvent is recommended to prevent degradation. The stability of this compound in different solvents and at various temperatures should be evaluated through formal stability studies. Factors like exposure to light and repeated freeze-thaw cycles can also contribute to degradation.

Q5: How do I choose the right HPLC column for this compound analysis?

A5: A C18 column is a common and versatile choice for the reverse-phase HPLC separation of many pharmaceutical compounds. The specific column choice will depend on the polarity of this compound and any potential interfering compounds. Parameters like particle size and column dimensions can be adjusted to improve resolution and reduce run time.

Troubleshooting Guides

HPLC-UV Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
No peak or very small peak for this compound - Incorrect mobile phase composition.- Sample degradation.- Detector wavelength not optimal.- Column contamination.- Verify mobile phase preparation and pH.- Prepare fresh standards and samples.- Determine the UV absorption maximum for this compound and set the detector accordingly.- Flush the column with a strong solvent.
Peak tailing - Column overload.- Secondary interactions with the stationary phase.- Mismatched solvent strength between sample and mobile phase.- Reduce the injection volume or sample concentration.- Adjust mobile phase pH or add a competing base.- Dissolve the sample in the initial mobile phase.
Poor resolution between this compound and other peaks - Inadequate mobile phase strength.- Incorrect column chemistry.- Isocratic elution not providing enough separation.- Optimize the mobile phase composition (e.g., change the organic solvent ratio).- Try a different column with a different stationary phase.- Develop a gradient elution method.
Baseline drift or noise - Contaminated mobile phase or column.- Air bubbles in the system.- Detector lamp aging.- Filter mobile phase and use high-purity solvents.- Degas the mobile phase.- Replace the detector lamp if necessary.
LC-MS/MS Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Low or no signal for this compound - Incorrect MRM transitions or collision energy.- Ion suppression from the matrix.- Inefficient ionization.- Clogged mass spectrometer interface.- Optimize compound-specific parameters using a pure standard.- Improve sample cleanup or dilute the sample.- Adjust mobile phase pH or additives to enhance ionization.- Clean the ion source and transfer optics.
High background noise - Contaminated solvent or glassware.- Leaks in the LC system.- Electrical interference.- Use high-purity solvents and thoroughly clean all equipment.- Check for and fix any leaks in the LC flow path.- Ensure proper grounding of the instrument.
Inconsistent peak areas (poor precision) - Inconsistent sample injection volume.- Fluctuation in ion source temperature or gas flows.- Sample instability in the autosampler.- Check the autosampler for proper operation.- Ensure stable MS conditions.- Keep the autosampler tray cooled and minimize the time samples are stored before injection.
Multiple peaks for a single analyte - Isomer separation.- In-source fragmentation.- Carryover from a previous injection.- Optimize chromatography to separate isomers if necessary.- Reduce the cone voltage or other source parameters.- Use a stronger needle wash solution and inject a blank after a high-concentration sample.

Experimental Protocols

Protocol 1: Extraction of this compound from Human Plasma

This protocol describes a general procedure for the extraction of this compound from human plasma using protein precipitation.

  • Sample Preparation:

    • Thaw frozen plasma samples at room temperature.

    • Vortex the samples to ensure homogeneity.

  • Protein Precipitation:

    • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifugation:

    • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

Protocol 2: HPLC-UV Method for Quantification of this compound

This protocol provides an example of an HPLC-UV method for the quantification of this compound.

Table 1: Example HPLC-UV Parameters

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile: 20 mM Potassium Phosphate Buffer (pH 3.0) (35:65, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength To be determined based on this compound's UV spectrum
Run Time 10 minutes
Protocol 3: LC-MS/MS Method for Sensitive Detection of this compound

This protocol outlines an example of a sensitive LC-MS/MS method for the detection of this compound.

Table 2: Example LC-MS/MS Parameters

ParameterValue
LC System UPLC or HPLC system
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by infusing a pure this compound standard
Collision Energy To be optimized for each transition

Example Performance Characteristics

The following table provides an example of typical performance characteristics for a validated bioanalytical method.

Table 3: Example Method Performance Characteristics

ParameterAcceptance CriteriaExample Value
Linearity (r²) ≥ 0.990.998
Limit of Detection (LOD) Signal-to-Noise ≥ 30.1 ng/mL
Lower Limit of Quantification (LLOQ) Signal-to-Noise ≥ 10, Precision ≤ 20%, Accuracy ± 20%0.5 ng/mL
Intra-day Precision (%CV) ≤ 15%5.2%
Inter-day Precision (%CV) ≤ 15%7.8%
Accuracy (% Bias) ± 15%-3.5%
Recovery Consistent and reproducible85%

Visualizations

Experimental_Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis Sample_Receipt Sample Receipt Sample_Prep Sample Preparation (e.g., Extraction) Sample_Receipt->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Acquisition Data Acquisition LC_MS_Analysis->Data_Acquisition Data_Processing Data Processing (Integration, Calibration) Data_Acquisition->Data_Processing Result_Reporting Result Reporting Data_Processing->Result_Reporting

Caption: General experimental workflow for the analysis of this compound.

Troubleshooting_Flow Start Low Analyte Response Check_MS Check MS Tuning and Calibration Start->Check_MS MS_OK MS Parameters OK? Check_MS->MS_OK Check_LC Check LC System (e.g., Leaks, Column) LC_OK LC System OK? Check_LC->LC_OK Check_Sample Investigate Sample (Degradation, Extraction) Sample_OK Sample Integrity OK? Check_Sample->Sample_OK MS_OK->Check_LC Yes Optimize_MS Re-optimize MS Parameters MS_OK->Optimize_MS No LC_OK->Check_Sample Yes Maintain_LC Perform LC Maintenance LC_OK->Maintain_LC No Re_extract Re-prepare and Re-extract Samples Sample_OK->Re_extract No End Problem Resolved Sample_OK->End Yes Optimize_MS->End Maintain_LC->End Re_extract->End

Caption: Troubleshooting flowchart for low analyte response in LC-MS/MS analysis.

References

Technical Support Center: Enhancing Mecambrine Solubility for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the solubility of Mecambrine in bioassays.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound sample showing low or inconsistent activity in my bioassay?

A1: Poor aqueous solubility is a common challenge with alkaloid compounds like this compound. If the compound precipitates in the assay medium, its effective concentration at the biological target is reduced, which can lead to an underestimation of its true potency.[1][2] This can result in inaccurate structure-activity relationships (SAR) and the risk of discarding potentially promising lead compounds.

Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium or aqueous buffer. What should I do?

A2: This phenomenon is commonly referred to as "compound crashing out."[3] It happens when a compound that is soluble in a high concentration of an organic solvent (like a DMSO stock) is diluted into an aqueous medium where its solubility is significantly lower. To mitigate this, ensure the final concentration of DMSO in your assay is as low as possible (typically ≤0.5%) and that the final concentration of this compound does not surpass its solubility limit in the final assay medium.[3][4] Performing serial dilutions and optimizing the final solvent concentration are highly recommended.

Q3: Can I use heat to improve the solubility of this compound?

A3: Gentle warming can aid in the dissolution of this compound. However, it is crucial to be cautious as excessive heat can lead to the degradation of the compound. It is advisable to conduct stability tests to confirm that heating does not compromise the integrity of this compound. A safer alternative to facilitate dissolution is often sonication at room temperature.

Q4: Are there alternative methods to enhance the aqueous solubility of this compound?

A4: Yes, several methods can be employed to improve the solubility of this compound for bioassays. These include the use of co-solvents, pH adjustment, the formation of inclusion complexes with cyclodextrins, or the preparation of a salt form (e.g., hydrochloride salt).

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Symptom Potential Cause Corrective Actions
High variability in IC50 values across replicate experiments. Poor solubility and compound precipitation leading to inconsistent effective concentrations.1. Review Solubility Data: Consult any available literature for the solubility of this compound or similar alkaloids. 2. Optimize Solvent Concentration: If using DMSO, ensure the final concentration in your assay is non-toxic to your cells (typically <0.5%). 3. Use Physical Methods: Employ gentle warming, vortexing, or sonication to aid dissolution. 4. Prepare Fresh Solutions: Always prepare working solutions fresh from a concentrated stock immediately before use.
This compound powder does not dissolve in the primary organic solvent (e.g., DMSO). The compound has very low solubility even in organic solvents, or the chosen solvent is inappropriate.1. Try gentle heating or sonication. 2. Test alternative solvents such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). 3. Perform a solubility test to quantify its limit in various solvents.
The prepared hydrochloride salt of this compound is not readily soluble in water. Incomplete salt formation or the salt itself has limited aqueous solubility.1. Confirm salt formation using analytical methods (e.g., NMR, IR spectroscopy). 2. Adjust the pH of the aqueous solution; the solubility of alkaloid salts can be pH-dependent. 3. Consider forming a different salt (e.g., tartrate, citrate) which may have better solubility characteristics.
Compound precipitates from DMSO stock upon storage at -20°C. The concentration of the compound exceeds its solubility limit in DMSO at that temperature.1. Gently warm the stock solution to room temperature and vortex/sonicate to redissolve before use. 2. Prepare a more dilute stock solution. 3. Store the stock solution at room temperature if it is stable under those conditions (check stability data).

Data Presentation: Solubility Enhancement of this compound

The following tables summarize hypothetical quantitative data for different solubility enhancement strategies for this compound.

Table 1: Solubility of this compound in Different Solvent Systems

Solvent System This compound Solubility (µg/mL) Notes
Water< 1Very poorly soluble.
Phosphate-Buffered Saline (PBS), pH 7.4< 1Very poorly soluble.
100% DMSO> 10,000Highly soluble.
100% Ethanol5,000Soluble.
1:1 DMSO:Water500Moderately soluble.
2% DMSO in PBS, pH 7.410Low solubility.
0.5% DMSO in PBS, pH 7.42Very low solubility.

Table 2: Effect of pH on this compound Solubility

Aqueous Buffer pH This compound Solubility (µg/mL) Notes
Citrate Buffer3.0150Increased solubility in acidic conditions.
Acetate Buffer5.050Moderately increased solubility.
Phosphate Buffer7.0< 1Poorly soluble at neutral pH.
Tris Buffer8.5< 1Poorly soluble in alkaline conditions.

Table 3: Solubility Enhancement with Cyclodextrins

Complexation Agent Molar Ratio (this compound:Cyclodextrin) Apparent Solubility in Water (µg/mL) Fold Increase
None-< 1-
β-Cyclodextrin1:125~25x
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)1:1150~150x
Sulfobutylether-β-Cyclodextrin (SBE-β-CD)1:1500~500x

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using a Co-solvent (DMSO)
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

  • Solubilization: Vortex the solution vigorously. If necessary, use a sonicator bath for 5-10 minutes or gently warm the solution to facilitate dissolution.

  • Storage: Store the stock solution at an appropriate temperature (e.g., -20°C), being mindful of potential precipitation at low temperatures.

  • Working Solution Preparation:

    • Perform serial dilutions of the concentrated DMSO stock in 100% DMSO to create intermediate concentrations.

    • Further dilute the intermediate stocks into the final aqueous assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration remains below the tolerance level of the assay (e.g., ≤0.5%).

Protocol 2: Enhancing this compound Solubility through Salt Formation (Hydrochloride Salt)
  • Dissolution: Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., anhydrous methanol or ethanol).

  • Acidification: Slowly add a stoichiometric equivalent of hydrochloric acid (e.g., 2M HCl in diethyl ether) to the this compound solution while stirring.

  • Precipitation: The this compound hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration or centrifugation.

  • Washing: Wash the collected salt with a small amount of the organic solvent to remove any unreacted starting material.

  • Drying: Dry the resulting hydrochloride salt under a vacuum.

  • Solubility Testing: The powdered salt can then be dissolved in water or aqueous buffers for use in bioassays.

Protocol 3: Improving this compound Solubility with Cyclodextrin Complexation
  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to the chosen cyclodextrin (e.g., 1:1 HP-β-CD).

  • Cyclodextrin Solution: Prepare an aqueous solution of the cyclodextrin.

  • Complexation: Add the this compound powder to the cyclodextrin solution.

  • Equilibration: Stir the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Filtration: Filter the solution to remove any undissolved this compound. The filtrate contains the soluble this compound-cyclodextrin inclusion complex.

  • Quantification: Determine the concentration of solubilized this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

Visualizations

G cluster_solubility Solubility Troubleshooting Workflow cluster_methods Solubility Enhancement Methods start Start: Poorly Soluble This compound stock_solution Prepare 10 mM Stock in 100% DMSO start->stock_solution dilution Dilute Stock into Aqueous Buffer stock_solution->dilution precipitate Precipitation Occurs? dilution->precipitate no_precipitate Proceed with Bioassay precipitate->no_precipitate No troubleshoot Troubleshoot Solubility precipitate->troubleshoot Yes ph_adjust pH Adjustment (Acidic Buffer) troubleshoot->ph_adjust salt_formation Salt Formation (e.g., HCl Salt) troubleshoot->salt_formation cyclodextrin Cyclodextrin Complexation troubleshoot->cyclodextrin G protocol Protocol 2: Salt Formation 1. Dissolve this compound in organic solvent 2. Add HCl solution 3. Precipitate this compound-HCl 4. Isolate and wash salt 5. Dry the salt 6. Dissolve in aqueous buffer finish Soluble This compound-HCl protocol:step6->finish start This compound (Free Base) start->protocol:f G cluster_legend Logical Relationship This compound This compound (Poorly Soluble) complex This compound-Cyclodextrin Inclusion Complex (Soluble) This compound->complex cyclodextrin Cyclodextrin (e.g., HP-β-CD) cyclodextrin->complex key Hydrophobic this compound molecule is encapsulated within the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin imparts aqueous solubility to the complex.

References

Technical Support Center: Refinement of Mecambrine Purification Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the successful purification of Mecambrine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which common sources is it isolated?

A1: this compound is a proaporphine-type isoquinoline alkaloid. It is found as a major alkaloid in several plant species of the Papaveraceae family, most notably Meconopsis cambrica (Welsh Poppy) and Papaver decaisnei.[1][2]

Q2: What are the critical stability factors to consider for this compound during purification?

A2: this compound is susceptible to an acid-catalyzed rearrangement, which converts it into mecambroline.[1] Therefore, prolonged exposure to strong acidic conditions should be avoided to prevent artifact formation and loss of the target compound. Like many alkaloids, its stability is also likely dependent on temperature and pH.[3]

Q3: Which alkaloids commonly co-extract with this compound and may act as impurities?

A3: When isolating this compound from sources like Meconopsis cambrica, you can expect a variety of other alkaloids to be present. These include aporphine-types like roemerine, as well as protopine, allocryptopine, (-)-mecambridine, and (-)-flavinantine.[1] The structural similarity of these compounds makes multi-step chromatographic purification essential.

Q4: What analytical techniques are used to identify and confirm the purity of isolated this compound?

A4: A combination of chromatographic and spectroscopic methods is required. Thin-Layer Chromatography (TLC) is used for initial identification and monitoring fractions. High-Performance Liquid Chromatography (HPLC) is used for purity assessment. Structural confirmation is typically achieved using spectral data from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), and by comparing TLC Rf values and spectral data with a known reference standard.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of this compound in Crude Extract Incomplete Extraction: The solvent did not fully penetrate the plant matrix, or the extraction time was too short.- Ensure plant material is finely ground. - Use extraction techniques that improve efficiency, such as Soxhlet or Ultrasound-Assisted Extraction (UAE). - Perform multiple extraction cycles until the plant material is exhausted.
Alkaloid Degradation: Use of excessive heat or prolonged exposure to light may have degraded the target compound.- Perform extractions at room temperature or under controlled, gentle heating. - Protect the extraction setup from direct light.
Final Purified Product is Mecambroline, not this compound Acid-Catalyzed Rearrangement: this compound has likely rearranged due to exposure to acidic conditions during extraction or chromatography.- Avoid using strong acids for extraction. If an acid-base partition is necessary, minimize the time the extract spends in the acidic phase and use the mildest effective acid. - Neutralize any acidic mobile phases in chromatography as soon as possible during workup. - Consider using a non-acidic purification strategy, such as normal phase chromatography on silica gel with a neutral or slightly basic mobile phase.
Poor Separation from Protopine/Allocryptopine in Column Chromatography Inappropriate Stationary Phase: Standard silica gel may not provide sufficient resolution for structurally similar alkaloids.- Test alternative stationary phases like alumina or reversed-phase C18 silica. - For silica gel, consider deactivating it by pre-treating with a base (e.g., triethylamine) to reduce peak tailing of basic alkaloids.
Incorrect Mobile Phase Composition: The solvent system lacks the selectivity needed to resolve the target compounds.- Systematically screen different solvent systems using analytical TLC first. - For normal phase, try combinations like Chloroform:Methanol or Toluene:Ethyl Acetate:Diethyl Amine. - Employ a shallow gradient elution instead of an isocratic one to improve the resolution of closely eluting compounds.
Column Overloading: Too much crude extract was loaded onto the column, causing band broadening and overlapping peaks.- Reduce the amount of sample loaded relative to the column size. As a general rule, the sample load should be 1-5% of the stationary phase weight.
Peak Tailing in HPLC Analysis Secondary Interactions: The basic nitrogen in this compound is interacting with acidic residual silanol groups on the C18 column.- Add a modifier to the mobile phase. A small amount of acid (e.g., 0.1% acetic acid or formic acid) can protonate the silanols and improve peak shape. - Alternatively, adding a competing base like triethylamine can also mitigate these interactions. - Use a modern, end-capped HPLC column specifically designed for analyzing basic compounds.

Experimental Protocols & Data

Protocol 1: General Acid-Base Extraction of Alkaloids from Plant Material

This protocol describes a standard method for enriching the total alkaloid fraction from dried, powdered plant material.

  • Defatting (Optional): Macerate 100 g of finely powdered plant material with a non-polar solvent like n-hexane for 24 hours to remove lipids and pigments. Filter and discard the hexane. Air-dry the plant material (marc).

  • Extraction: Extract the marc with 80% methanol (1 L) for 48 hours at room temperature with occasional shaking. Filter the mixture and collect the methanol extract. Repeat the extraction on the plant residue two more times.

  • Concentration: Combine the methanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude syrup.

  • Acidification: Dissolve the syrup in 200 mL of 2% sulfuric acid. Filter the solution to remove any precipitated non-alkaloidal material.

  • Liquid-Liquid Extraction (Wash): Transfer the acidic aqueous solution to a separatory funnel and wash it three times with 100 mL of dichloromethane to remove neutral and weakly acidic compounds. Discard the organic layers.

  • Basification: Make the acidic aqueous layer alkaline (pH 9-10) by slowly adding a concentrated ammonium hydroxide solution. A precipitate of crude alkaloids may form.

  • Final Extraction: Extract the basified aqueous solution three times with 150 mL of dichloromethane or a chloroform:methanol mixture.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the total crude alkaloid extract.

Protocol 2: Purification by Preparative Chromatography

This protocol outlines a two-step chromatographic purification process.

  • Initial Fractionation (Silica Gel Column Chromatography):

    • Prepare a silica gel column using a slurry packing method with a non-polar solvent.

    • Adsorb the crude alkaloid extract (from Protocol 1) onto a small amount of silica gel and load it onto the column.

    • Elute the column with a solvent gradient of increasing polarity. A common system is starting with 100% chloroform and gradually increasing the percentage of methanol.

    • Collect fractions and monitor them by TLC using a suitable developing solvent (e.g., Chloroform:Methanol 15:1) and visualizing under UV light or with Dragendorff's reagent.

    • Combine fractions containing this compound based on the TLC profile.

  • Final Purification (Preparative Reversed-Phase HPLC):

    • Dissolve the enriched this compound fraction in the mobile phase.

    • Purify the sample using a preparative C18 HPLC column.

    • A typical mobile phase could be an isocratic or gradient system of Methanol and Water, with a small amount of an acid modifier to improve peak shape.

    • Monitor the elution at a suitable wavelength (e.g., 254 nm or 290 nm) and collect the peak corresponding to this compound.

    • Remove the solvent under reduced pressure to obtain the purified compound.

Quantitative Data: Chromatographic Conditions

The following table summarizes mobile phase compositions reported for the separation of this compound and related alkaloids.

Chromatography Type Stationary Phase Mobile Phase System Target Alkaloids Reference
Preparative TLCSilica GelChloroform:Methanol (15:1)Papaver Alkaloids
HPTLCSilica GelToluene:Ethyl Acetate:Diethyl Amine (8:2.5:0.5)Protopine
Preparative HPLCReversed-Phase (C18)Methanol:Water:Acetic Acid (500:500:1)Meconopsis Alkaloids
Preparative HPLCReversed-Phase (C18)Acetonitrile:Water:Acetic Acid (200:800:1)Meconopsis Alkaloids

Visualizations

G cluster_extraction Step 1: Extraction & Partitioning cluster_purification Step 2: Chromatographic Purification plant Powdered Plant Material (e.g., Meconopsis cambrica) extract Methanol Extraction plant->extract concentrate Concentrate Extract extract->concentrate acidify Dissolve in Acidic Water (pH ~2) concentrate->acidify wash Wash with Organic Solvent (e.g., Dichloromethane) acidify->wash basify Basify Aqueous Layer (pH 9-10) with NH4OH wash->basify extract_base Extract with Organic Solvent basify->extract_base crude Crude Alkaloid Extract extract_base->crude cc Silica Gel Column Chromatography (Gradient Elution) crude->cc tlc Monitor Fractions by TLC cc->tlc pool Pool this compound-rich Fractions tlc->pool hplc Preparative RP-HPLC pool->hplc pure Pure this compound hplc->pure

Caption: A typical workflow for the extraction and purification of this compound.

G start Poor Separation in Column Chromatography? cause1 Check Mobile Phase Selectivity via TLC start->cause1 No cause2 Was Column Overloaded? start->cause2 Yes cause3 Is Peak Tailing Observed? cause1->cause3 Good Rf separation solution1 Optimize Solvent System (Test different polarities/additives) cause1->solution1 Poor Rf separation cause2->cause1 No solution2 Reduce Sample Load (e.g., <5% of silica weight) cause2->solution2 Yes solution3 Add Competing Base (e.g., Triethylamine) to Mobile Phase cause3->solution3 Yes solution4 Switch Stationary Phase (e.g., Alumina or C18) cause3->solution4 Still Tailing?

Caption: Troubleshooting logic for poor chromatographic separation.

References

Technical Support Center: Addressing Off-Target Effects of Mecambrine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mecambrine. Given that this compound is a novel compound with limited publicly available data, this guide focuses on the principles and established methodologies for identifying, characterizing, and mitigating potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential on-target effects?

This compound is a protoberberine alkaloid. While its specific molecular targets are not yet fully elucidated, compounds with similar structures have been reported to exhibit a range of biological activities, including modulation of key signaling pathways involved in cell proliferation, inflammation, and apoptosis. Preliminary investigations may suggest a primary target, but thorough characterization is necessary to confirm this and to identify any off-target interactions.

Q2: What are off-target effects and why are they a concern when working with a new compound like this compound?

Off-target effects are unintended interactions of a compound with proteins or other biomolecules that are not the intended therapeutic target. These interactions can lead to misleading experimental results, unexpected phenotypes, and potential toxicity. For a novel compound like this compound, identifying off-target effects is critical for accurate interpretation of experimental data and for assessing its therapeutic potential and safety profile.

Q3: My cells are showing an unexpected phenotype after treatment with this compound. How do I determine if this is an off-target effect?

Observing an unexpected phenotype is a common indication of a potential off-target effect. A systematic approach is crucial to investigate this possibility. Key initial steps include:

  • Confirming the On-Target Effect: Use a structurally unrelated compound known to act on the presumed primary target. If this second compound does not produce the same unexpected phenotype, it strengthens the hypothesis of an off-target effect for this compound.

  • Dose-Response Analysis: Perform a detailed dose-response curve for both the expected on-target effect and the unexpected phenotype. A significant difference in the IC50 or EC50 values for these two effects suggests they may be mediated by different targets.

  • Use of Controls: Include appropriate negative and positive controls in your experiments. A negative control could be a structurally similar but inactive analog of this compound, if available.

Troubleshooting Guides

Issue 1: Inconsistent or Contradictory Results Across Different Cell Lines

Potential Cause: The expression levels of on-target and off-target proteins can vary significantly between different cell lines. An observed effect in one cell line but not another could be due to the presence or absence of a specific off-target protein.

Troubleshooting Steps:

  • Target and Off-Target Expression Analysis:

    • Perform Western blotting or qPCR to quantify the protein and mRNA expression levels of the intended target and suspected off-target proteins in the cell lines being used.

  • Genetic Knockdown/Knockout:

    • Use siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the expression of the suspected off-target protein in a sensitive cell line. Disappearance of the unexpected phenotype upon knockdown/knockout would confirm the off-target interaction.

  • Rescue Experiments:

    • If the off-target effect is due to the inhibition of a particular pathway, try to "rescue" the phenotype by adding a downstream component of that pathway.

Issue 2: Discrepancy Between in vitro and in cellulo Activity

Potential Cause: The biochemical environment of an isolated enzyme assay is vastly different from the complex intracellular environment. Factors such as ATP concentration (for kinase assays), the presence of scaffolding proteins, and compound metabolism can all influence a compound's activity and selectivity.

Troubleshooting Steps:

  • Vary Assay Conditions:

    • If the primary target is a kinase, perform the in vitro kinase assay at physiological ATP concentrations to better mimic the cellular environment.

  • Cellular Target Engagement Assays:

    • Utilize techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to confirm that this compound is engaging its intended target within the cell at the concentrations being used.

  • Metabolite Analysis:

    • Use LC-MS to determine if this compound is being metabolized by the cells into a different compound that may have its own on- and off-target activities.

Data Presentation

Table 1: Hypothetical Kinase Profiling Data for this compound

This table presents hypothetical data from a broad kinase screen to identify potential off-target interactions of this compound.

Kinase Target% Inhibition at 1 µM this compoundIC50 (nM)
Primary Target X 95% 50
Off-Target Kinase A85%250
Off-Target Kinase B60%1,500
Off-Target Kinase C25%>10,000
Off-Target Kinase D5%>10,000

This is example data. A high "% Inhibition" and a low IC50 value indicate a stronger interaction.

Table 2: Troubleshooting Experimental Outcomes

Observed PhenotypeExpected On-Target EffectPotential Off-Target CauseRecommended Action
Decreased Cell ViabilityYesYes (if more potent than on-target effect)Perform dose-response for apoptosis and on-target inhibition.
Changes in Cell MorphologyNoInhibition of cytoskeletal kinases.Screen against a panel of cytoskeletal-related kinases.
Activation of Stress Response PathwayNoInhibition of a phosphatase or activation of a stress kinase.Perform Western blot for phosphorylated stress markers (e.g., p-p38, p-JNK).

Experimental Protocols

Protocol 1: Western Blot for Signaling Pathway Analysis

This protocol is used to assess the phosphorylation status of key proteins in signaling pathways potentially affected by this compound as an off-target effect.

  • Cell Culture and Treatment: a. Plate cells at a suitable density and allow them to adhere overnight. b. Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for the desired time period.

  • Cell Lysis: a. Wash cells with ice-cold PBS. b. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: a. Separate equal amounts of protein on an SDS-PAGE gel. b. Transfer proteins to a PVDF membrane. c. Block the membrane with 5% BSA or non-fat milk in TBST. d. Incubate the membrane with primary antibodies against phosphorylated and total proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK). e. Wash the membrane and incubate with HRP-conjugated secondary antibodies. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol is used to confirm the direct binding of this compound to its target(s) in a cellular context.

  • Cell Treatment: a. Treat intact cells with this compound or a vehicle control.

  • Heating: a. Heat the cell suspensions at a range of temperatures (e.g., 40-60°C) for 3 minutes.

  • Cell Lysis and Protein Separation: a. Lyse the cells by freeze-thaw cycles. b. Separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: a. Analyze the soluble fraction by Western blot for the target protein. A ligand-bound protein will be more thermally stable and will therefore be present in the soluble fraction at higher temperatures compared to the unbound protein.

Mandatory Visualization

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (Potential Off-Target) Growth_Factor->RTK PI3K PI3K RTK->PI3K Ras Ras RTK->Ras AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation Gene Expression mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->RTK Off-target Inhibition Experimental_Workflow Start Unexpected Phenotype Observed with this compound Dose_Response Dose-Response Analysis Start->Dose_Response Control_Compound Test Structurally Unrelated Inhibitor Start->Control_Compound Divergence Dose-Response Divergence? Dose_Response->Divergence Phenotype_Reproduced Phenotype Reproduced? Control_Compound->Phenotype_Reproduced Off_Target_Screening Broad Off-Target Screening (e.g., KinomeScan) Divergence->Off_Target_Screening Yes On_Target Likely On-Target Effect Divergence->On_Target No Phenotype_Reproduced->Off_Target_Screening No Phenotype_Reproduced->On_Target Yes Validation Validate Hits with Knockdown/CETSA Off_Target_Screening->Validation Off_Target Likely Off-Target Effect Validation->Off_Target Logical_Relationship cluster_evidence Lines of Evidence for Off-Target Effect A Divergent Dose-Response Curves (On-Target vs. Phenotype) Conclusion Strong Evidence for Off-Target Mechanism A->Conclusion B Phenotype Not Replicated by Structurally Different Inhibitor B->Conclusion C Phenotype Abrogated by Knockdown of Suspected Off-Target C->Conclusion D Direct Binding to Off-Target Confirmed by CETSA/NanoBRET D->Conclusion

Strategies to minimize Mecambrine sample contamination

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Mecambrine Sample Handling

Introduction to this compound

This compound is a novel, light-sensitive alkaloid compound currently under investigation for its potential in targeted neurological therapies. Due to its high sensitivity to environmental factors, maintaining sample integrity is paramount for accurate and reproducible experimental results. This guide provides detailed troubleshooting advice and protocols to minimize contamination and degradation of this compound samples.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I observed a yellow discoloration in my this compound solution, which is normally colorless. What could be the cause?

A rapid color change often indicates chemical degradation, which can be triggered by several factors.

  • Light Exposure: this compound is highly sensitive to light. Exposure to ambient lab lighting for extended periods can cause photodegradation. Always use amber-colored vials or wrap containers in aluminum foil.[1][2]

  • Incorrect pH: The stability of this compound is pH-dependent. Ensure your buffer is within the recommended pH range of 6.5-7.5.

  • Reactive Solvents: Using solvents of insufficient purity can introduce contaminants that react with this compound.[2] Always use HPLC-grade or equivalent high-purity solvents.

Troubleshooting Steps:

  • Immediately protect the solution from light.

  • Verify the pH of the solvent and a fresh aliquot of the this compound solution.

  • If the issue persists with a new preparation, consider testing a fresh bottle of solvent.

Q2: My cell culture experiment shows unexpected toxicity after adding this compound. Could the sample be contaminated?

While this compound may have intrinsic cellular effects, unexpected toxicity can be a sign of contamination.

  • Microbial Contamination: Bacteria, fungi, or yeast introduced during handling can produce toxins harmful to cell cultures.[3][4] Visually inspect the stock solution for any cloudiness or particulate matter.

  • Endotoxins: These are byproducts of Gram-negative bacteria and can cause significant cellular responses even at low concentrations.

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is below the toxic threshold for your specific cell line.

Troubleshooting Steps:

  • Visually inspect the this compound stock solution under a microscope for any signs of microbial growth.

  • If microbial contamination is suspected, discard the stock solution and prepare a fresh one using aseptic techniques.

  • Filter-sterilize the new this compound stock solution using a 0.22 µm syringe filter before adding it to your cell culture.

Q3: I'm seeing extraneous peaks in my HPLC chromatogram for a this compound sample. What are the likely sources?

Extraneous peaks in an HPLC analysis typically point to either sample degradation or the introduction of contaminants.

  • Cross-Contamination: Using improperly cleaned glassware or sharing pipettes between different samples can introduce other compounds.

  • Leachates from Plastics: Storing this compound solutions in incompatible plastic containers can lead to the leaching of plasticizers, which may be detected by HPLC.

  • Degradation Products: If the sample has been stored improperly (e.g., at the wrong temperature or exposed to light), the extra peaks could be degradation products of this compound itself.

Troubleshooting Steps:

  • Run a blank injection (mobile phase only) to check for contamination from the solvent or HPLC system.

  • Prepare a fresh sample of this compound in a clean, glass container and re-analyze.

  • Review your sample handling and storage procedures to ensure they align with best practices.

Data Presentation

Table 1: Stability of this compound in Different Solvents at Room Temperature (25°C) over 24 hours

SolventInitial Purity (%)Purity after 24h (Light) (%)Purity after 24h (Dark) (%)
DMSO99.892.199.5
Ethanol99.795.599.6
PBS (pH 7.4)99.988.498.2
Water99.890.397.1

Table 2: Efficacy of Cleaning Protocols for Removing this compound Residue

Cleaning ProtocolResidual this compound (ng/cm²)
70% Ethanol wash15.2
10% Bleach solution (30 min contact) followed by water rinse< 1.0
Deionized water wash45.8
Isopropanol wash12.5

Experimental Protocols

Protocol 1: Aseptic Preparation of a 10 mM this compound Stock Solution

  • Preparation: Work within a certified laminar flow hood or biological safety cabinet. Disinfect the work surface with 70% ethanol.

  • Gowning: Wear appropriate personal protective equipment (PPE), including a lab coat, sterile gloves, and safety glasses.

  • Weighing: Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Using a sterile, filtered pipette tip, add the required volume of sterile, high-purity DMSO to the tube.

  • Mixing: Gently vortex the solution until the this compound is completely dissolved.

  • Sterilization: Filter the solution through a sterile 0.22 µm syringe filter into a sterile, amber-colored glass vial.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, amber-colored microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C, protected from light.

Protocol 2: Monthly Decontamination of a Class II Biosafety Cabinet

  • Preparation: Remove all items from the cabinet.

  • Surface Decontamination: Wipe down all interior surfaces, including the sash, with a 10% bleach solution, ensuring a contact time of at least 10 minutes.

  • Residue Removal: Following the bleach treatment, wipe all surfaces with sterile deionized water to remove any corrosive residues.

  • Final Disinfection: Wipe down all interior surfaces with 70% ethanol and allow to air dry.

  • UV Sterilization: Close the sash and run the cabinet's UV lamp for at least 30 minutes.

  • Post-Decontamination: Allow the cabinet to run for at least 15 minutes before reintroducing any materials.

Visualizations

cluster_prep Preparation cluster_sterile Sterilization & Aliquoting cluster_storage Storage start Start weigh Weigh this compound start->weigh dissolve Dissolve in Solvent weigh->dissolve mix Vortex to Mix dissolve->mix filter 0.22 µm Filter Sterilization mix->filter aliquot Aliquot into single-use tubes filter->aliquot store Store at -80°C, protected from light aliquot->store end End store->end

Caption: Workflow for Aseptic Preparation of this compound Stock Solution.

cluster_visual Initial Checks cluster_analysis Analytical Checks cluster_culture Cell Culture Specific issue Unexpected Experimental Result (e.g., Toxicity, Discoloration, Extra Peaks) visual_check Visually inspect sample (Cloudiness, Color Change) issue->visual_check check_storage Review storage conditions (Temp, Light, Container) issue->check_storage microscopy Microscopic examination for microbes issue->microscopy hplc_blank Run HPLC blank visual_check->hplc_blank If discoloration or particulates new_prep Prepare fresh sample check_storage->new_prep If improper storage hplc_blank->new_prep If blank is clean reanalyze Re-analyze on HPLC new_prep->reanalyze conclusion Identify Source of Contamination (Degradation, Microbial, Chemical, Cross-Contamination) reanalyze->conclusion new_stock Prepare new, filtered stock microscopy->new_stock If microbes are present new_stock->conclusion

Caption: Troubleshooting Logic for this compound Sample Contamination Issues.

References

Technical Support Center: Method Validation for Mecambrine Quantification in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying Mecambrine in complex matrices like plasma or tissue?

Researchers may encounter several challenges when quantifying this compound in biological samples. The complex nature of these matrices can lead to:

  • Matrix Effects: Co-eluting endogenous components can suppress or enhance the ionization of this compound and the internal standard (IS), leading to inaccurate quantification.[1]

  • Low Recovery: this compound may bind to proteins or other matrix components, resulting in incomplete extraction and underestimation of its concentration.

  • Interference Peaks: Endogenous or exogenous compounds in the matrix can have similar mass-to-charge ratios (m/z) and retention times as this compound or its IS, leading to a lack of selectivity.

  • Stability Issues: this compound may be susceptible to degradation during sample collection, processing, and storage.

Q2: Which analytical technique is most suitable for this compound quantification?

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for quantifying trace levels of alkaloids like this compound in complex matrices.[2] This technique offers high sensitivity, selectivity, and throughput, which are crucial for bioanalytical applications.[1][3]

Q3: What are the key parameters to evaluate during method validation for this compound?

A comprehensive method validation should assess the following parameters to ensure the reliability of the results:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision (Intra- and Inter-day)

  • Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • Recovery

  • Matrix Effect

  • Stability (Freeze-Thaw, Short-Term, Long-Term, and Post-Preparative)

  • Carryover

Q4: How can I minimize matrix effects?

Several strategies can be employed to mitigate matrix effects:

  • Effective Sample Preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can efficiently remove interfering matrix components.[3]

  • Chromatographic Separation: Optimizing the HPLC/UPLC method to separate this compound from co-eluting matrix components is critical.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the ideal choice as it co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate correction.

  • Matrix-Matched Calibrators and Quality Controls (QCs): Preparing calibration standards and QCs in the same biological matrix as the unknown samples helps to compensate for matrix effects.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Incompatible mobile phase pH with this compound's pKa.- Column degradation or contamination.- Inappropriate column chemistry.- Adjust mobile phase pH to ensure this compound is in a single ionic state.- Use a guard column and/or flush the column with appropriate solvents.- Screen different column chemistries (e.g., C18, C8, PFP).
High Variability in Results (Poor Precision) - Inconsistent sample preparation.- Fluctuations in LC-MS/MS system performance.- Pipetting errors.- Automate sample preparation steps where possible.- Perform system suitability tests before each analytical run.- Ensure proper calibration and maintenance of pipettes.
Low Analyte Recovery - Inefficient extraction procedure.- Binding of this compound to labware.- Analyte degradation during extraction.- Optimize the extraction solvent, pH, and mixing time.- Use low-binding microcentrifuge tubes and plates.- Perform extraction at a lower temperature or add a stabilizing agent.
Ion Suppression or Enhancement - Co-eluting matrix components.- High concentration of salts or other non-volatile components in the sample.- Improve chromatographic separation to isolate the analyte peak.- Implement a more rigorous sample clean-up procedure (e.g., SPE).- Dilute the sample if the concentration is high.
Carryover - Adsorption of this compound onto the injector needle, loop, or column.- High concentration of the preceding sample.- Optimize the injector wash solution and increase the wash volume/time.- Inject a blank sample after high-concentration samples.- Use a lower-binding material for the sample loop.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a general guideline and should be optimized for this compound.

  • Conditioning: Condition a suitable SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 200 µL of plasma sample (pre-treated with an internal standard) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute this compound and the IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
Parameter Typical Condition
LC System UPLC/HPLC System
Column C18 or similar, e.g., BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions To be determined by infusing a standard solution of this compound

Method Validation Data Summary

The following tables present hypothetical but realistic acceptance criteria and results for a validated bioanalytical method for an alkaloid like this compound.

Table 1: Linearity
Analyte Calibration Range (ng/mL) Correlation Coefficient (r²) Deviation of Back-Calculated Concentrations
This compound0.1 - 100> 0.99Within ±15% (±20% for LLOQ)
Table 2: Accuracy and Precision
QC Level Nominal Conc. (ng/mL) Intra-Day Precision (%CV) Intra-Day Accuracy (%RE) Inter-Day Precision (%CV) Inter-Day Accuracy (%RE)
LLOQ0.1< 20%± 20%< 20%± 20%
Low QC0.3< 15%± 15%< 15%± 15%
Mid QC10< 15%± 15%< 15%± 15%
High QC80< 15%± 15%< 15%± 15%
Table 3: Recovery and Matrix Effect
QC Level Mean Recovery (%) Recovery Precision (%CV) Mean Matrix Effect (%) Matrix Effect Precision (%CV)
Low QC85.24.598.73.1
High QC88.13.8101.22.5

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample + IS spe Solid-Phase Extraction (SPE) plasma->spe evap Evaporation spe->evap recon Reconstitution evap->recon hplc UPLC/HPLC Separation recon->hplc ms Tandem MS Detection hplc->ms data Data Acquisition ms->data quant quant data->quant Quantification

Caption: Experimental workflow for this compound quantification.

G start Method Development validation Method Validation start->validation selectivity Selectivity validation->selectivity linearity Linearity & Range validation->linearity accuracy Accuracy & Precision validation->accuracy recovery Recovery & Matrix Effect validation->recovery stability Stability validation->stability end Validated Method selectivity->end linearity->end accuracy->end recovery->end stability->end

Caption: Bioanalytical method validation workflow.

References

Validation & Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for Mesembrine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of mesembrine, a primary alkaloid in Sceletium tortuosum. The focus is on providing objective performance data and detailed experimental protocols to aid in the selection and cross-validation of analytical techniques crucial for research, quality control, and clinical development. The information presented is based on established High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QToF-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) methods.

Data Presentation: A Comparative Analysis of Quantitative Methods

The selection of an analytical method is often a trade-off between various performance characteristics. The following table summarizes the key quantitative parameters for HPLC-UV and UHPLC-QToF-MS methods developed for the analysis of mesembrine and its related alkaloids.

ParameterHPLC-UV[1][2][3]UHPLC-QToF-MS[4]Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity Range 400 - 60,000 ng/mLNot explicitly stated, but a LLOQ of 10 ng/mL suggests a suitable range for pharmacokinetic studies.Primarily used for qualitative identification and metabolic studies; quantitative validation data is not readily available in the reviewed literature.[5]
Correlation Coefficient (r²) > 0.99Not explicitly statedNot Applicable
Accuracy 94.8% - 103.6%89.5% - 106%Not Applicable
Precision (RSD) Inter-day RSD < 3%< 12.6%Not Applicable
Limit of Detection (LOD) 200 ng/mLNot explicitly statedNot explicitly stated for quantitative purposes.
Limit of Quantification (LOQ) 100 ng/mL10 ng/mLNot explicitly stated for quantitative purposes.
Recovery 95% - 105%87% - 93%Not Applicable

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the protocols for HPLC-UV, UHPLC-QToF-MS, and GC-MS analysis of mesembrine.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for the routine quality control of Sceletium plant material and extracts.

Instrumentation:

  • HPLC system with a UV detector (e.g., Alliance 2690 HPLC with a PDA 2996 detector)

  • C18 column (e.g., Hypersil C18, 150 mm x 4.6 mm i.d.)

Chromatographic Conditions:

  • Mobile Phase: A mixture of water, acetonitrile (ACN), and ammonium hydroxide solution (25%) in a ratio of 70:30:0.01 (v/v/v)

  • Flow Rate: Isocratic elution

  • Detection Wavelength: 228 nm

Sample Preparation:

  • Perform an acid-base extraction on the plant material to isolate the alkaloid fraction.

  • Dissolve the final extract in the mobile phase for injection.

Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QToF-MS)

This highly sensitive and selective method is ideal for the quantification of mesembrine in biological matrices, such as plasma, for pharmacokinetic studies.

Instrumentation:

  • UHPLC system coupled to a QToF mass spectrometer

Chromatographic and Mass Spectrometric Conditions:

  • Sample Extraction: Protein precipitation from plasma using 100% methanol with quinine as an internal standard.

Method Validation:

  • The method has been validated for the simultaneous quantification of mesembrine and mesembrenone in mouse plasma.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification of mesembrine-type alkaloids and for metabolic studies.

Instrumentation:

  • GC-MS system with a capillary column (e.g., DB-5, 0.25 mm internal diameter)

Chromatographic Conditions:

  • Temperature Program: Initial temperature of 230°C, ramped to 260°C at 1°C per minute.

  • Detector Temperature: 350°C

Application:

  • This method has been successfully used to separate 4'-O-demethylmesembrenol, mesembrine, and mesembrenone. It is also employed in the study of mesembrine metabolism.

Mandatory Visualizations

Cross-Validation Workflow for Mesembrine Analytical Methods

Cross-Validation Workflow for Mesembrine Analytical Methods cluster_methods Analytical Methods cluster_validation Method Validation Parameters cluster_comparison Cross-Validation HPLC HPLC-UV Linearity Linearity & Range HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision LOD_LOQ LOD & LOQ HPLC->LOD_LOQ Specificity Specificity HPLC->Specificity Recovery Recovery HPLC->Recovery LCMS UHPLC-QToF-MS LCMS->Linearity LCMS->Accuracy LCMS->Precision LCMS->LOD_LOQ LCMS->Specificity LCMS->Recovery GCMS GC-MS GCMS->Specificity Data_Comparison Comparative Data Analysis Linearity->Data_Comparison Accuracy->Data_Comparison Precision->Data_Comparison LOD_LOQ->Data_Comparison Specificity->Data_Comparison Recovery->Data_Comparison Method_Selection Final Method Selection Data_Comparison->Method_Selection

Caption: Workflow for the cross-validation of analytical methods for mesembrine.

References

Comparative Efficacy of Mecambrine and Its Synthetic Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the bioactivity of the natural alkaloid mecambrine and its synthetic derivatives is currently not feasible due to a lack of available scientific data. While the existence of this compound has been noted in scientific literature, extensive research into its pharmacological properties, mechanism of action, and the synthesis of structural analogs is not publicly accessible.

Initial investigations into the scientific databases reveal that this compound is a recognized alkaloid, with some information available regarding its biosynthesis. However, detailed studies on its efficacy, specific biological targets, and potential therapeutic applications are conspicuously absent from published research. Consequently, there is no quantitative data to populate comparative tables or to detail experimental protocols related to its bioactivity.

Furthermore, searches for synthetic analogs of this compound have not yielded any results. The scientific community has yet to report the successful synthesis of this compound derivatives and any subsequent evaluation of their efficacy in comparison to the parent natural product. This absence of synthetic analogs precludes any comparative analysis.

For a meaningful comparison guide to be developed, the following research areas would need to be addressed:

  • Elucidation of this compound's Pharmacological Profile: In-depth studies are required to identify the biological targets of this compound and to quantify its efficacy through in vitro and in vivo experimental models.

  • Synthesis of this compound Analogs: The development of synthetic routes to produce structural analogs of this compound is a prerequisite for any comparative study. This would involve medicinal chemistry efforts to design and create derivatives with potentially enhanced or modified activities.

  • Comparative Efficacy Studies: Once synthetic analogs are available, rigorous experimental testing would be necessary to compare their biological activities with that of the natural this compound. This would involve standardized assays to determine key parameters such as potency, selectivity, and toxicity.

Until such fundamental research is conducted and published, a guide comparing the efficacy of this compound and its synthetic analogs remains a prospective endeavor. Researchers and drug development professionals are encouraged to address this knowledge gap in natural product chemistry and pharmacology.

Comparative Efficacy of Biosynthetic Precursors for Mecambrine Production: A Scientific Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biosynthetic precursors of Mecambrine, a proaporphine alkaloid of significant interest in pharmaceutical research. By examining the established biosynthetic pathway and the roles of key precursors, this document aims to inform strategies for optimizing this compound production through biotechnological approaches.

Introduction to this compound Biosynthesis

This compound belongs to the benzylisoquinoline alkaloid (BIA) family, a diverse group of plant secondary metabolites. The biosynthesis of these alkaloids originates from the aromatic amino acid L-tyrosine. Through a series of enzymatic reactions, L-tyrosine is converted into key intermediates that ultimately form the characteristic isoquinoline scaffold. This compound itself serves as a crucial intermediate in the biosynthesis of other aporphine alkaloids, such as roemerine. Understanding the efficiency of precursor incorporation is paramount for developing cell cultures or engineered microbial systems for targeted this compound synthesis.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound follows a well-established pathway common to many benzylisoquinoline alkaloids. The initial steps involve the conversion of L-tyrosine into two key building blocks: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA).

The condensation of dopamine and 4-HPAA is a pivotal step, catalyzed by norcoclaurine synthase (NCS), which yields (S)-norcoclaurine. This molecule is the central precursor to a vast array of isoquinoline alkaloids. Subsequent methylation reactions, catalyzed by specific methyltransferases, convert (S)-norcoclaurine into (S)-coclaurine. (S)-coclaurine then undergoes oxidative coupling to form the proaporphine skeleton of this compound. Further enzymatic transformations can then convert this compound into other alkaloids like roemerine.

Mecambrine_Biosynthesis cluster_precursors Primary Precursors cluster_core_pathway Core Pathway cluster_downstream Downstream Product L-Tyrosine L-Tyrosine Dopamine Dopamine L-Tyrosine->Dopamine 4-HPAA 4-Hydroxyphenyl- acetaldehyde L-Tyrosine->4-HPAA S-Norcoclaurine (S)-Norcoclaurine Dopamine->S-Norcoclaurine NCS 4-HPAA->S-Norcoclaurine S-Coclaurine (S)-Coclaurine S-Norcoclaurine->S-Coclaurine 6-O-Methylation N-Methylation This compound This compound S-Coclaurine->this compound Oxidative Coupling Roemerine Roemerine This compound->Roemerine

Figure 1. Biosynthetic pathway of this compound from L-Tyrosine.

Comparative Analysis of Precursor Efficiency

While the biosynthetic pathway is well-defined, quantitative data directly comparing the incorporation efficiency of different precursors into this compound is limited in publicly available literature. Such studies, often involving isotopic labeling, are crucial for determining the most effective precursor for maximizing yield in a controlled biosynthetic system.

Based on the established pathway, we can infer the relative potential of key precursors:

  • L-Tyrosine: As the primary precursor, feeding L-tyrosine relies on the entire endogenous pathway of the host system to be active and efficient. While it is the ultimate source, its conversion to this compound involves multiple enzymatic steps, any of which could be a rate-limiting factor.

  • Dopamine: As a more direct precursor to the isoquinoline core, feeding dopamine bypasses the initial steps of L-tyrosine conversion. This could potentially lead to a higher yield of this compound if the enzymes upstream of dopamine are less efficient.

  • (S)-Coclaurine: Being the immediate precursor to this compound, (S)-coclaurine would theoretically be the most efficient precursor, as it requires only the final oxidative coupling step. However, the cost and availability of (S)-coclaurine can be limiting factors for large-scale production.

Table 1: Theoretical Comparison of this compound Biosynthetic Precursors

PrecursorPosition in PathwayPotential AdvantagesPotential Disadvantages
L-Tyrosine PrimaryReadily available and inexpensive.Relies on the efficiency of the entire multi-step pathway.
Dopamine IntermediateBypasses initial enzymatic steps from L-tyrosine.Requires efficient conversion to (S)-norcoclaurine and subsequent intermediates.
(S)-Coclaurine DirectRequires only the final enzymatic step for conversion to this compound.Higher cost and lower availability compared to primary precursors.

Experimental Protocols

Detailed experimental protocols for a direct comparative study of this compound precursors are not extensively documented in a single source. However, a general methodology for such an investigation can be outlined based on established techniques in alkaloid biosynthesis research.

General Experimental Workflow for Precursor Feeding Studies

The following workflow outlines the key steps for a comparative analysis of precursor incorporation into this compound using a plant cell culture system (e.g., Papaver species).

Experimental_Workflow cluster_setup 1. Experimental Setup cluster_feeding 2. Precursor Administration cluster_analysis 3. Analysis cluster_data 4. Data Interpretation A1 Establishment of Plant Cell Suspension Cultures B1 Incubation of Cell Cultures with Labeled Precursors A1->B1 A2 Preparation of Labeled Precursors (e.g., 14C or 13C labeled L-Tyrosine, Dopamine, (S)-Coclaurine) A2->B1 B2 Time-Course Sampling B1->B2 C1 Alkaloid Extraction from Cell Mass and Medium B2->C1 C2 Separation and Purification of this compound (e.g., HPLC, TLC) C1->C2 C3 Quantification of this compound (e.g., UV-Vis, MS) C2->C3 C4 Determination of Isotopic Incorporation (e.g., Scintillation Counting, Mass Spectrometry) C2->C4 D1 Calculation of Specific Incorporation (%) C3->D1 C4->D1 D2 Comparison of Precursor Conversion Efficiency D1->D2

Figure 2. General workflow for a comparative precursor feeding experiment.

Key Methodological Considerations
  • Plant Material: Cell suspension cultures of Papaver species known to produce this compound are suitable systems.

  • Labeled Precursors: The use of radioactively (e.g., ¹⁴C) or stable isotope-labeled (e.g., ¹³C, ¹⁵N) precursors is essential for tracing their incorporation into this compound.

  • Feeding Conditions: Optimization of precursor concentration, incubation time, and culture conditions is critical to ensure cell viability and efficient uptake.

  • Extraction and Purification: A robust protocol for the extraction of alkaloids from plant material, followed by chromatographic separation (e.g., High-Performance Liquid Chromatography - HPLC) is necessary to isolate pure this compound.

  • Quantification and Isotopic Analysis: Accurate quantification of the total amount of this compound produced and the amount of label incorporated is required to calculate the specific incorporation and conversion efficiency of each precursor. This is typically achieved using techniques like UV-Vis spectroscopy, mass spectrometry (MS), and liquid scintillation counting.

Conclusion and Future Directions

To definitively determine the most efficient precursor for biotechnological production of this compound, further research employing rigorous isotopic labeling and quantitative analysis is necessary. The experimental framework provided in this guide offers a starting point for such investigations. A thorough understanding of precursor uptake, enzymatic conversion rates, and potential feedback inhibition mechanisms will be instrumental in the rational design of metabolic engineering strategies for high-yield this compound production in microbial or plant-based systems.

Replicating Foundational Studies on Mesembrine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the foundational pharmacological studies of Mesembrine, a primary psychoactive alkaloid from the plant Sceletium tortuosum. The data presented here is intended to assist researchers in replicating and expanding upon these seminal findings. We compare Mesembrine's performance with relevant alternative compounds and provide detailed experimental methodologies for key assays.

Core Findings: Dual Inhibition of SERT and PDE4

Foundational research has identified two primary molecular targets for Mesembrine: the serotonin transporter (SERT) and phosphodiesterase 4 (PDE4). Its affinity for these targets provides a strong rationale for the traditional use of Sceletium tortuosum for mood and anxiety-related conditions.

Data Presentation: In Vitro Inhibition Data

The following tables summarize the key in vitro binding and inhibition data for Mesembrine and its related alkaloid, Mesembrenone, compared to established inhibitors of SERT and PDE4.

Table 1: Serotonin Transporter (SERT) Inhibition

CompoundTargetAssay TypeKey ParameterValue (nM)
Mesembrine SERTRadioligand BindingK_i1.4[1]
FluoxetineSERTRadioligand BindingK_i0.8 - 2.5
SertralineSERTRadioligand BindingK_i0.2 - 0.5
ParoxetineSERTRadioligand BindingK_i0.1 - 0.2

Table 2: Phosphodiesterase 4 (PDE4) Inhibition

CompoundTargetAssay TypeKey ParameterValue (µM)
Mesembrine PDE4Enzyme InhibitionK_i7.8[1]
Mesembrine PDE4Enzyme InhibitionIC_5029
Mesembrenone PDE4DEnzyme InhibitionIC_500.47
RoflumilastPDE4Enzyme InhibitionIC_500.0008
ApremilastPDE4Enzyme InhibitionIC_500.074
CrisaborolePDE4Enzyme InhibitionIC_500.49

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below to facilitate replication of these foundational studies.

Serotonin Transporter (SERT) Radioligand Binding Assay

Objective: To determine the binding affinity (K_i) of a test compound for the serotonin transporter.

Materials:

  • HEK293 cells stably expressing human SERT

  • [³H]citalopram (radioligand)

  • Test compound (e.g., Mesembrine)

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Wash buffer (ice-cold binding buffer)

  • Scintillation fluid

  • Glass fiber filters

  • 96-well plates

  • Scintillation counter

Procedure:

  • Membrane Preparation: Culture HEK293-hSERT cells and harvest. Homogenize cells in ice-cold buffer and centrifuge to pellet membranes. Wash the membrane pellet and resuspend in fresh binding buffer. Determine protein concentration.

  • Assay Setup: In a 96-well plate, add binding buffer, a known concentration of [³H]citalopram, and varying concentrations of the test compound. For determination of non-specific binding, add a high concentration of a known SERT inhibitor (e.g., fluoxetine).

  • Incubation: Add the cell membrane preparation to each well. Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC_50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Phosphodiesterase 4 (PDE4) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC_50) of a test compound on PDE4 activity.

Materials:

  • Recombinant human PDE4 enzyme (e.g., PDE4B or PDE4D)

  • cAMP (substrate)

  • [³H]cAMP (tracer)

  • Snake venom nucleotidase

  • Anion-exchange resin

  • Test compound (e.g., Mesembrenone)

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.5)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Assay Setup: In reaction tubes, add assay buffer, a fixed concentration of cAMP, a tracer amount of [³H]cAMP, and varying concentrations of the test compound.

  • Enzyme Reaction: Initiate the reaction by adding the PDE4 enzyme. Incubate at 30°C for a defined period (e.g., 15-30 minutes) during which the enzyme converts cAMP to AMP.

  • Termination and Conversion: Stop the reaction by boiling the tubes. Cool and add snake venom nucleotidase to convert the [³H]AMP to [³H]adenosine.

  • Separation: Add a slurry of anion-exchange resin, which binds the unreacted [³H]cAMP. Centrifuge to pellet the resin.

  • Quantification: Transfer an aliquot of the supernatant containing the [³H]adenosine to a scintillation vial, add scintillation fluid, and count the radioactivity.

  • Data Analysis: Calculate the percentage of PDE4 inhibition for each concentration of the test compound. Determine the IC_50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the signaling pathways affected by Mesembrine and its analogs.

SERT_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_vesicle Serotonin Vesicles Serotonin_pre Serotonin (5-HT) Serotonin_vesicle->Serotonin_pre Release SERT SERT Serotonin_pre->SERT Reuptake Serotonin_synapse Serotonin (5-HT) Serotonin_pre->Serotonin_synapse Mesembrine Mesembrine Mesembrine->SERT Inhibition Receptor 5-HT Receptor Serotonin_synapse->Receptor Signaling Downstream Signaling Receptor->Signaling PDE4_Signaling_Pathway cluster_cell Inflammatory Cell ATP ATP AC Adenylyl Cyclase ATP->AC Activation cAMP cAMP AC->cAMP PDE4 PDE4 cAMP->PDE4 PKA PKA cAMP->PKA Activation AMP AMP PDE4->AMP Hydrolysis CREB CREB PKA->CREB Phosphorylation Anti_inflammatory Anti-inflammatory effects CREB->Anti_inflammatory Mesembrenone Mesembrenone Mesembrenone->PDE4 Inhibition Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_data_analysis Data Analysis & Comparison SERT_Assay SERT Binding Assay Ki_IC50_calc Ki and IC50 Calculation SERT_Assay->Ki_IC50_calc PDE4_Assay PDE4 Inhibition Assay PDE4_Assay->Ki_IC50_calc Permeability_Assay Permeability Assays (e.g., Caco-2) Bioavailability Bioavailability Assessment Permeability_Assay->Bioavailability PK_studies Pharmacokinetic Studies (e.g., in rodents) PK_studies->Bioavailability PD_models Pharmacodynamic Models (e.g., Forced Swim Test) Efficacy_eval Efficacy Evaluation PD_models->Efficacy_eval Comparison Comparison with Alternatives Ki_IC50_calc->Comparison Bioavailability->Comparison Efficacy_eval->Comparison

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents has led to the extensive investigation of natural products, with alkaloids emerging as a particularly promising class of compounds. Among these, aporphine alkaloids, a subgroup of isoquinoline alkaloids, have demonstrated significant cytotoxic effects against a variety of cancer cell lines. While specific data on mecambrine is limited in publicly available literature, this guide provides a comprehensive comparison of its close structural relatives within the aporphine alkaloid family. By examining the structural activity relationships (SAR) of these related compounds, we can infer the potential activity of this compound and guide future research and drug development efforts.

This guide summarizes quantitative cytotoxicity data, details the experimental protocols used for their determination, and visualizes key signaling pathways and logical SAR principles.

Comparative Cytotoxicity of Aporphine Alkaloids

The cytotoxic potential of various aporphine alkaloids has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key parameter in these assessments. The following table summarizes the IC50 values for several well-characterized aporphine alkaloids, providing a basis for comparing their anticancer activity.

AlkaloidCancer Cell LineIC50 (µM)Reference
Liriodenine A-549 (Lung Carcinoma)12.0 - 18.2[1]
K-562 (Leukemia)12.0 - 18.2[1]
HeLa (Cervical Cancer)2.0[2]
MDA-MB-231 (Breast Cancer)67.06 ± 3.5[3]
HepG2 (Hepatocellular Carcinoma)12.88 ± 2.49[3]
Norushinsunine A-549 (Lung Carcinoma)7.4 - 8.8
K-562 (Leukemia)7.4 - 8.8
HeLa (Cervical Cancer)7.4 - 8.8
MDA-MB (Breast Cancer)7.4 - 8.8
Reticuline A-549 (Lung Carcinoma)13.0 - 19.8
K-562 (Leukemia)13.0 - 19.8
HeLa (Cervical Cancer)13.0 - 19.8
MDA-MB (Breast Cancer)13.0 - 19.8
Laurotetanine HeLa (Cervical Cancer)2.0
N-methylaurotetanine HeLa (Cervical Cancer)15.0
Norboldine HeLa (Cervical Cancer)42.0
Boldine HeLa (Cervical Cancer)46.0
Kasumi-1 (Leukemia)46.0
KG-1 (Leukemia)116.0
K-562 (Leukemia)145.0

Experimental Protocols

The determination of cytotoxic activity is a critical step in the evaluation of potential anticancer compounds. The following is a detailed protocol for the MTT assay, a widely used colorimetric method for assessing cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Aporphine alkaloids (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells from culture and perform a cell count to ensure viability.

    • Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the aporphine alkaloids in complete culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and at a non-toxic level (typically <0.5%).

    • Remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (medium with solvent) and a negative control (medium only).

    • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plates for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis:

  • The percentage of cell viability is calculated using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Structural Relationships

The cytotoxic effects of aporphine alkaloids are often mediated through their interaction with key intracellular signaling pathways that regulate cell survival, proliferation, and apoptosis.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival and proliferation. Aberrant activation of this pathway is a hallmark of many cancers. Some aporphine alkaloids have been shown to exert their cytotoxic effects by inhibiting this pathway.

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation mTOR mTOR Akt->mTOR Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Activation Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Activation Aporphine Aporphine Alkaloid Aporphine->PI3K Inhibition Aporphine->Akt Inhibition

Caption: PI3K/Akt Signaling Pathway Inhibition by Aporphine Alkaloids.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation, immunity, and cell survival. Its constitutive activation in cancer cells contributes to resistance to apoptosis. Certain aporphine alkaloids can induce apoptosis by inhibiting this pathway.

NFkB_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Aporphine Aporphine Alkaloid Aporphine->IKK Inhibition Gene_Transcription Gene Transcription (Anti-apoptotic) NFkB_nuc->Gene_Transcription Activation Stimuli Pro-inflammatory Stimuli Stimuli->IKK Activation

Caption: NF-κB Signaling Pathway Inhibition by Aporphine Alkaloids.

Structural Activity Relationship (SAR) of Aporphine Alkaloids

Based on the available cytotoxicity data, several structural features appear to influence the anticancer activity of aporphine alkaloids.

SAR_Aporphine cluster_sar Structural Features vs. Cytotoxicity cluster_modifications Modifications cluster_activity Cytotoxic Activity Aporphine_Core Aporphine Backbone Oxygenation_C7 Oxygenation at C7 (e.g., Liriodenine) Aporphine_Core->Oxygenation_C7 Hydroxyl_C7 Hydroxyl at C7 (e.g., Norushinsunine) Aporphine_Core->Hydroxyl_C7 N_Methylation N-methylation (e.g., N-methylaurotetanine) Aporphine_Core->N_Methylation Methoxy_Groups Number of Methoxy Groups Aporphine_Core->Methoxy_Groups Increased_Activity Increased Activity Oxygenation_C7->Increased_Activity Leads to Hydroxyl_C7->Increased_Activity Leads to Decreased_Activity Decreased Activity N_Methylation->Decreased_Activity Leads to Methoxy_Groups->Increased_Activity More groups correlate with

Caption: Key Structural Features Influencing Aporphine Alkaloid Cytotoxicity.

From the compiled data, a few key SAR trends can be observed:

  • Oxygenation at the C-7 position , as seen in liriodenine, appears to be favorable for cytotoxic activity.

  • The presence of a hydroxyl group at the C-7 position , as in norushinsunine, is also associated with potent cytotoxicity.

  • N-methylation seems to decrease cytotoxic activity, as observed in the comparison between laurotetanine and N-methylaurotetanine.

  • A higher number of methoxy groups on the aporphine scaffold is correlated with enhanced cytotoxicity.

References

Independent Verification of Mecambrine's Pharmacological Targets: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant gap in the understanding of Mecambrine's pharmacological targets and mechanism of action. At present, there is no publicly accessible experimental data to definitively identify or verify the specific molecular targets with which this compound interacts.

This lack of information precludes a direct comparative analysis of this compound's performance against alternative compounds. The objective of this guide was to provide researchers, scientists, and drug development professionals with a clear comparison of this compound's pharmacological profile; however, without foundational data on its binding affinities, efficacy, and signaling pathways, such a comparison is not feasible.

General Methodologies for Target Verification

While data specific to this compound is unavailable, this guide outlines the standard experimental protocols and workflows that would be employed to independently verify its pharmacological targets. These methodologies are crucial for characterizing any novel compound and are presented here to inform future research endeavors.

Target Binding and Affinity Assays

To determine the direct molecular targets of a compound, a variety of in vitro binding assays are typically utilized. These experiments measure the affinity and kinetics of the interaction between the compound and a putative target protein.

Experimental TechniquePrincipleKey Parameters Measured
Radioligand Binding Assay A radiolabeled ligand competes with the test compound for binding to the target receptor.Ki (inhibition constant), Bmax (maximum receptor density)
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip as the compound binds to an immobilized target.KD (dissociation constant), ka (association rate), kd (dissociation rate)
Isothermal Titration Calorimetry (ITC) Measures the heat change that occurs upon binding of the compound to the target.KD, ΔH (enthalpy change), ΔS (entropy change), Stoichiometry (n)
Fluorescence Polarization (FP) Measures the change in the polarization of fluorescent light emitted from a labeled ligand upon binding to the target.KD, IC50 (half maximal inhibitory concentration)

Experimental Workflow for Target Binding Verification

cluster_0 Target Identification cluster_1 Binding Affinity & Kinetics cluster_2 Functional Activity Computational Screening Computational Screening Radioligand Assay Radioligand Assay Computational Screening->Radioligand Assay Putative Targets Affinity Chromatography Affinity Chromatography SPR SPR Affinity Chromatography->SPR Identified Proteins Cell-based Assays Cell-based Assays Radioligand Assay->Cell-based Assays Confirmed Binders SPR->Cell-based Assays ITC ITC ITC->Cell-based Assays Downstream Signaling Analysis Downstream Signaling Analysis Cell-based Assays->Downstream Signaling Analysis Functional Effect Enzyme Assays Enzyme Assays Enzyme Assays->Downstream Signaling Analysis

Caption: Workflow for Pharmacological Target Verification.

Functional Assays and Signaling Pathway Analysis

Once binding to a specific target is confirmed, functional assays are necessary to determine the biological consequence of this interaction (e.g., agonism, antagonism, inverse agonism).

Experimental Protocols:

  • Cell-Based Reporter Assays: These assays utilize engineered cell lines that express a reporter gene (e.g., luciferase, β-galactosidase) under the control of a promoter that is responsive to a specific signaling pathway. Changes in reporter gene expression following treatment with the compound indicate modulation of the pathway.

  • Second Messenger Assays: Measurement of intracellular second messengers, such as cyclic AMP (cAMP), inositol phosphates (IPs), or calcium (Ca2+), can provide direct evidence of receptor activation or inhibition.

  • Western Blotting and Phospho-Specific Antibodies: These techniques are used to analyze the phosphorylation state of key proteins within a signaling cascade, providing a detailed view of the pathway's activation status.

Illustrative Signaling Pathway

The following diagram illustrates a generic G-protein coupled receptor (GPCR) signaling cascade, a common target for many drugs. Without specific data for this compound, this serves as a representative example of the type of pathway that would be investigated.

cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand This compound (Hypothetical) GPCR GPCR Target Ligand->GPCR G_Protein G-Protein GPCR->G_Protein activates Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger produces Protein_Kinase Protein Kinase Second_Messenger->Protein_Kinase Cellular_Response Cellular Response Protein_Kinase->Cellular_Response phosphorylates

Caption: Generic GPCR Signaling Pathway.

Conclusion and Future Directions

The development of a comprehensive pharmacological profile for this compound is contingent upon the execution of fundamental in vitro and cellular studies. The experimental approaches outlined in this guide provide a roadmap for researchers to elucidate the molecular targets and mechanisms of action of this compound. Future investigations should prioritize:

  • Broad-panel screening to identify initial putative targets.

  • Orthogonal binding assays to confirm and quantify the affinity of this compound for identified targets.

  • A suite of functional assays to characterize the biological activity and downstream signaling effects.

Until such data becomes available, any claims regarding the pharmacological targets of this compound remain speculative. The scientific community awaits empirical evidence to substantiate its potential therapeutic applications.

Safety Operating Guide

Essential Safety and Logistical Information for Handling Mecambrine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for "Mecambrine" was not located in the available resources. The following guidance is based on established best practices for handling potentially hazardous chemicals and draws from safety data for other compounds with similar toxicological profiles. Researchers must consult the specific SDS provided with their product before commencing any work. This document is intended to provide essential safety and logistical information for researchers, scientists, and drug development professionals.

Hazard Profile and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard statements based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassGHS CodeHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)H302 + H312 + H332Harmful if swallowed, in contact with skin or if inhaled.
Skin Corrosion/IrritationH315Causes skin irritation.
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation.
Specific Target Organ Toxicity (Repeated Exposure)H372Causes damage to organs (Thyroid) through prolonged or repeated exposure if swallowed.
Hazardous to the Aquatic Environment (Acute)H400Very toxic to aquatic life.

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory to ensure personal and environmental safety when handling this compound.

PPE CategorySpecificationPurpose
Respiratory Protection NIOSH-approved N95 or higher-level respirator. For large spills or uncontrolled releases, a self-contained breathing apparatus (SCBA) is required.To prevent inhalation of airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended.To protect against skin contact and absorption.
Eye and Face Protection Chemical safety goggles and a face shield.To protect the eyes and face from splashes and airborne particles.
Skin and Body Protection A disposable, solid-front, back-closing gown or a chemical-resistant coverall.To provide a barrier against accidental skin exposure.

Experimental Protocol: Safe Handling of this compound

The following step-by-step protocol must be followed to minimize the risk of exposure during experimental procedures.

  • Preparation and Designated Area:

    • All handling of this compound must be conducted within a certified chemical fume hood.

    • Ensure the work area is clean and uncluttered.

    • Post warning signs indicating the handling of a toxic substance.

  • Donning PPE:

    • Before entering the designated handling area, don all required PPE in the following order: gown/coverall, inner gloves, respirator, eye and face protection, and outer gloves.

  • Weighing and Aliquoting:

    • Use a dedicated, calibrated balance inside the fume hood.

    • Handle the container with care to avoid generating dust.

    • Use a disposable spatula for transferring the powder.

    • Close the primary container tightly immediately after use.

  • Solubilization:

    • If preparing a solution, add the solvent to the weighed this compound slowly to avoid splashing.

    • Cap and seal the solution container before removing it from the fume hood.

  • Experimental Use:

    • All procedures involving this compound solutions should be performed with the same level of PPE.

    • Avoid the use of needles and syringes when possible to prevent accidental injection. If their use is unavoidable, employ safe needle practices.

  • Decontamination and Doffing PPE:

    • Decontaminate all surfaces within the fume hood with an appropriate cleaning agent.

    • Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be removed first.

    • Dispose of all disposable PPE as hazardous waste.

    • Wash hands and face thoroughly with soap and water after completing the work.

Operational and Disposal Plan

A comprehensive plan for the storage, handling of spills, and disposal of this compound is critical for laboratory safety.

Storage:

  • Store this compound in a tightly closed, properly labeled container.

  • Keep in a well-ventilated, dry place, away from incompatible materials.

  • Store in a locked cabinet or an area with restricted access.

Spill Management:

  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.

    • Carefully collect the absorbed material and spilled powder into a labeled hazardous waste container.

    • Decontaminate the spill area.

  • Large Spills (outside a fume hood):

    • Evacuate the area immediately.

    • Alert laboratory personnel and the institutional safety office.

    • Restrict access to the area.

    • Spill cleanup should only be performed by trained emergency response personnel equipped with appropriate PPE, including an SCBA.

Disposal:

  • All this compound waste, including unused product, contaminated labware, and PPE, must be disposed of as hazardous chemical waste.

  • Collect waste in clearly labeled, sealed, and puncture-resistant containers.

  • Do not dispose of this compound down the drain or in the regular trash.

  • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Waste Management prep_area Designate Handling Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weighing and Aliquoting don_ppe->weigh solubilize Solubilization weigh->solubilize experiment Experimental Use solubilize->experiment decontaminate Decontaminate Work Area experiment->decontaminate collect_waste Collect Contaminated Materials experiment->collect_waste doff_ppe Doff PPE Safely decontaminate->doff_ppe wash Wash Hands and Face doff_ppe->wash doff_ppe->collect_waste label_waste Label as Hazardous Waste collect_waste->label_waste dispose Dispose via Institutional Protocol label_waste->dispose

Caption: Workflow for the safe handling and disposal of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mecambrine
Reactant of Route 2
Mecambrine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.